Technical Documentation Center

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • CAS: 1190315-58-2

Core Science & Biosynthesis

Foundational

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde chemical structure

Technical Whitepaper: Synthesis, Properties, and Pharmacological Applications of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Executive Summary In the landscape of modern medicinal chemistry, the rational design of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Properties, and Pharmacological Applications of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing highly selective therapeutics. 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 6-methoxy-5-azaindole-3-carbaldehyde) is a highly versatile, rigid bicyclic building block[1]. Characterized by its electron-rich pyrrole ring fused to a methoxy-substituted pyridine system, this compound serves as a critical intermediate in the synthesis of advanced pharmacological agents. Its unique stereoelectronic profile makes it an ideal precursor for developing Peroxisome Proliferator-Activated Receptor (PPAR) agonists for metabolic disorders[2], as well as potent Colchicine-Binding Site Inhibitors (CBSIs) that target tubulin polymerization in oncology[3].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this 5-azaindole derivative is essential for predicting its reactivity during downstream functionalization, particularly during cross-coupling or condensation reactions.

PropertyValue
Chemical Name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Common Synonym 6-Methoxy-5-azaindole-3-carbaldehyde[1]
CAS Number 1190315-58-2[1]
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physical Form Solid[1]
Key Functional Groups Methoxy ether, Pyrrole (NH), Pyridine (N), Aldehyde (CHO)
Reactivity Profile Electrophilic at the formyl carbon; nucleophilic at the pyrrole nitrogen (upon deprotonation).

Strategic Synthesis & Causality

The construction of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core relies on a highly controlled, four-step synthetic workflow starting from a readily available lactam precursor[2].

  • Chlorination: The synthesis begins with the treatment of 1,2,3,5-tetrahydro-pyrrolo[3,2-c]pyridin-6-one with Phosphorus Oxychloride (POCl₃). Causality: This step converts the stable pyridone/lactam tautomer into a highly reactive 6-chloro intermediate, activating the pyridine ring for subsequent nucleophilic attack.

  • Methoxylation: The 6-chloro intermediate undergoes Nucleophilic Aromatic Substitution (SₙAr) using Sodium Methoxide (NaOMe). Causality: The displacement of the chloride ion establishes the methoxy ether linkage, a crucial pharmacophore element for downstream receptor binding.

  • Oxidation/Aromatization: The pyrroline ring is dehydrogenated using Manganese Dioxide (MnO₂). Causality: MnO₂ is specifically chosen as a mild, heterogeneous oxidant that drives the formation of the fully aromatic 1H-pyrrolo[3,2-c]pyridine core without risking over-oxidation or cleavage of the delicate bicyclic system.

  • Formylation: The final functionalization is achieved via the Vilsmeier-Haack reaction using POCl₃ and N,N-Dimethylformamide (DMF)[4]. Causality: The electron-rich nature of the pyrrole ring directs the highly electrophilic Vilsmeier reagent exclusively to the C3 position. The intermediate iminium salt is subsequently hydrolyzed to yield the target 3-carbaldehyde.

SynthesisWorkflow A 1,2,3,5-Tetrahydro- pyrrolo[3,2-c]pyridin-6-one B 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine A->B POCl3 (Chlorination) C 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine B->C NaOMe (Substitution) D 6-Methoxy-1H- pyrrolo[3,2-c]pyridine C->D MnO2 (Oxidation) E 6-Methoxy-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde D->E POCl3, DMF (Vilsmeier-Haack)

Fig 1: Four-step synthetic workflow for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Biological Applications & Pharmacological Relevance

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde building block is highly prized in two primary therapeutic domains:

Oncology (Tubulin Polymerization Inhibitors): The 1H-pyrrolo[3,2-c]pyridine scaffold is utilized to design configurationally restricted analogs of Combretastatin A-4 (CA-4)[3]. By locking the flexible (Z, E)-butadiene linker of CA-4 into a rigid azaindole core, researchers can drastically enhance the molecule's binding affinity to the colchicine site on tubulin heterodimers. Pharmacological evaluations demonstrate that these derivatives potently disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in aggressive cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) with IC₅₀ values in the sub-micromolar range[3].

Metabolic Diseases (PPAR Agonists): Derivatives synthesized from this 3-carbaldehyde precursor are also documented in patent literature as active ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[2]. These compounds act as dual PPARγ/α agonists, offering potent lipid-altering efficacy and antihyperglycemic activity for the treatment of diabetes and hypertriglyceridemia[2].

MoAPathway A 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives (CBSIs) B Colchicine Binding Site on Tubulin Heterodimer A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Restriction D Microtubule Network Disruption C->D Dynamic Instability E G2/M Phase Cell Cycle Arrest D->E Mitotic Spindle Failure F Cellular Apoptosis (Anticancer Effect) E->F Activation of Caspases

Fig 2: Mechanism of action for pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors.

Self-Validating Experimental Protocols

To ensure high reproducibility and technical accuracy, the following step-by-step methodologies detail the critical aromatization and formylation stages of the synthesis[2].

Protocol A: Aromatization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • Objective: Oxidize the pyrroline ring to establish the fully aromatic 5-azaindole system.

  • Procedure:

    • Dissolve 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add activated Manganese Dioxide (MnO₂, 5.0–10.0 eq) in a single portion. Causality: A large stoichiometric excess is required because MnO₂ functions as a heterogeneous surface oxidant; the reaction kinetics depend heavily on the solid surface area.

    • Stir the suspension vigorously at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexane. The starting material will appear as a distinct spot, while the fully aromatic product will exhibit strong UV fluorescence (254 nm) due to the newly formed extended conjugated system.

    • Filter the mixture through a tightly packed pad of Celite to remove insoluble manganese salts. Wash the pad thoroughly with excess DCM.

    • Concentrate the filtrate under reduced pressure to yield 6-Methoxy-1H-pyrrolo[3,2-c]pyridine.

Protocol B: Vilsmeier-Haack Formylation
  • Objective: Regioselective introduction of a formyl group at the C3 position[4].

  • Procedure:

    • Cool anhydrous N,N-Dimethylformamide (DMF, 10.0 eq) to 0 °C under an inert argon atmosphere.

    • Dropwise add Phosphorus Oxychloride (POCl₃, 1.2 eq). Causality: Slow addition controls the highly exothermic formation of the chloromethyleneiminium ion (the Vilsmeier reagent).

    • Self-Validation Checkpoint 1: The solution will transition from colorless to a pale yellow/orange viscous complex within 15-30 minutes, visually confirming the successful generation of the active electrophile.

    • Dissolve 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 80 °C for 2–4 hours. Causality: Elevated temperature provides the activation energy necessary to temporarily disrupt aromaticity during the electrophilic attack at the C3 position.

    • Self-Validation Checkpoint 2: TLC monitoring will show the disappearance of the starting material and the formation of a highly polar baseline spot, representing the stable iminium intermediate.

    • Quench the reaction by pouring it over crushed ice, then adjust the pH to 8–9 using saturated aqueous Sodium Acetate (NaOAc) or 1N NaOH. Causality: Basic hydrolysis is absolutely mandatory to convert the iminium intermediate into the final aldehyde product.

    • Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

References

  • Title: PPAR ACTIVE COMPOUNDS - Patent 1648867 Source: European Publication Server web service URL: [2]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC (nih.gov) URL: [3]

  • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv URL: [4]

  • Title: 6-Methoxy-5-azaindole-3-carbaldehyde | 1190315-58-2 Source: ChemicalBook URL: [1]

Sources

Exploratory

An In-depth Technical Guide to 6-methoxy-5-azaindole-3-carboxaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 6-methoxy-5-azaindole-3-carboxaldehyde. As a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 6-methoxy-5-azaindole-3-carboxaldehyde. As a functionalized azaindole, this molecule represents a significant building block for the development of new therapeutic agents, particularly in the realm of kinase inhibition and oncology. Azaindoles are recognized as important bioisosteres of indoles, offering opportunities to modulate physicochemical properties and enhance biological activity.[1][2][3] This guide details a proposed synthetic pathway for 6-methoxy-5-azaindole-3-carboxaldehyde, outlines its predicted physicochemical and spectroscopic properties, and explores its potential applications in medicinal chemistry. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of the 5-Azaindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs. However, the strategic replacement of a carbon atom with nitrogen in the indole ring system, to form an azaindole, has emerged as a powerful tool in drug design.[1][2] This bioisosteric substitution can lead to improved aqueous solubility, altered metabolic stability, and the formation of additional hydrogen bonding interactions with biological targets, which can significantly enhance potency and selectivity.[1][2]

The 5-azaindole (1H-pyrrolo[2,3-c]pyridine) isomer, in particular, has been successfully incorporated into a variety of biologically active molecules, including kinase inhibitors for the treatment of cancer.[4][5] The addition of a methoxy group at the 6-position and a carboxaldehyde at the 3-position of the 5-azaindole core, as in the title compound, offers a versatile platform for further chemical elaboration and the exploration of new chemical space. The electron-donating methoxy group can influence the electronic properties of the aromatic system, while the reactive aldehyde group provides a handle for a wide range of chemical transformations.

Note on CAS Number: As of the writing of this guide, a specific CAS number for 6-methoxy-5-azaindole-3-carboxaldehyde has not been publicly cataloged, underscoring its status as a novel compound for research and development.

Physicochemical and Predicted Spectroscopic Properties

The following table summarizes the key physicochemical properties of 6-methoxy-5-azaindole-3-carboxaldehyde.

PropertyValue
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Appearance Predicted to be a pale yellow to light brown solid
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, a singlet for the methoxy group protons, and a singlet for the aldehyde proton. The chemical shifts will be influenced by the positions of the nitrogen and the electron-donating and-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the bicyclic aromatic system, and the methoxy carbon.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands for C-H, N-H, and C-O stretching are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthetic Pathway

The synthesis of 6-methoxy-5-azaindole-3-carboxaldehyde can be envisioned through a multi-step sequence, culminating in a Vilsmeier-Haack formylation of a 6-methoxy-5-azaindole intermediate. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]

G cluster_0 Synthesis of 6-methoxy-5-azaindole cluster_1 Vilsmeier-Haack Formylation A Substituted Aminopyridine B 6-methoxy-5-azaindole A->B Multi-step synthesis (e.g., Bartoli or Fischer indole synthesis) C 6-methoxy-5-azaindole D 6-methoxy-5-azaindole-3-carboxaldehyde C->D POCl3, DMF

Figure 1: Proposed high-level synthetic workflow.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-methoxy-5-azaindole

The synthesis of the 6-methoxy-5-azaindole precursor is a critical first step. Several established methods for the synthesis of azaindoles can be adapted for this purpose.[10][11][12] One plausible approach involves the construction of the pyrrole ring onto a suitably substituted pyridine precursor.

Step 2: Vilsmeier-Haack Formylation of 6-methoxy-5-azaindole

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction and should be controlled by the rate of addition.[7][8][9]

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at 0 °C), add a solution of 6-methoxy-5-azaindole in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 6-methoxy-5-azaindole-3-carboxaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 6-methoxy-5-azaindole-3-carboxaldehyde make it a highly attractive scaffold for the development of novel therapeutic agents.

Bioisosteric Replacement of Indole

As a 5-azaindole, this compound can be used as a bioisosteric replacement for the corresponding 6-methoxyindole-3-carboxaldehyde. This substitution can lead to improved pharmacokinetic properties and novel intellectual property.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity with target proteins.[2]

G cluster_0 Indole Scaffold cluster_1 Azaindole Scaffold (Bioisostere) cluster_2 Potential Improvements indole Indole-based Drug Candidate azaindole 6-methoxy-5-azaindole-3-carboxaldehyde Derivative indole->azaindole Bioisosteric Replacement solubility Increased Solubility azaindole->solubility binding Enhanced Target Binding azaindole->binding pk_props Improved PK Properties azaindole->pk_props

Figure 2: Bioisosteric relationship and potential advantages.

Kinase Inhibitors

The azaindole scaffold is a common feature in many kinase inhibitors.[4][5] The nitrogen atom in the pyridine ring can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing these molecules to compete for the ATP-binding site of kinases. The aldehyde functionality of 6-methoxy-5-azaindole-3-carboxaldehyde can be readily converted into a variety of functional groups to explore structure-activity relationships and optimize binding to specific kinase targets.

Further Chemical Transformations

The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To create more complex carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

These transformations allow for the rapid generation of a library of derivatives for biological screening.

Conclusion

6-methoxy-5-azaindole-3-carboxaldehyde is a promising, albeit novel, building block for medicinal chemistry and drug discovery. Its synthesis, based on established methodologies, is feasible for research and development purposes. The strategic combination of the 5-azaindole core, a methoxy substituent, and a reactive aldehyde group provides a rich platform for the design and synthesis of new chemical entities with the potential for improved therapeutic profiles. This guide serves as a starting point for researchers looking to explore the chemistry and biological activity of this and related compounds.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Source not available.
  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. Scilit. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cycliz
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Amazon AWS. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • Synthesis of substituted 5-, 6-, and 7-azaindoles via... ResearchGate. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]

  • Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews (RSC Publishing). [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Source not available.

Sources

Foundational

The 5-Azaindole Paradigm: Engineering Pyrrolo[3,2-c]pyridine Scaffolds for Next-Gen Kinase Inhibitors

Topic: Novel Pyrrolo[3,2-c]pyridine Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary: The Case for Isomeric Switchi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrrolo[3,2-c]pyridine Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Case for Isomeric Switching

In the landscape of bicyclic heteroaromatics, the indole scaffold is ubiquitous. However, its lipophilicity and metabolic liability often necessitate bioisosteric replacement.[1] While pyrrolo[2,3-b]pyridine (7-azaindole) has become the industry standard "go-to" replacement—famously utilized in Vemurafenib—the pyrrolo[3,2-c]pyridine (5-azaindole) isomer remains an underutilized yet highly potent alternative.

This guide dissects the 5-azaindole scaffold, demonstrating its superior utility in specific kinase domains (MPS1, CSF-1R/FMS) where the 7-azaindole vector fails to engage key hinge region residues or suffers from solubility limitations. We explore the electronic "push-pull" dynamics that differentiate this scaffold and provide a validated synthetic architecture for its deployment.

Structural Biology & Physicochemical Profiling[2][3][4]

The Electronic Mismatch

The primary distinction between 5-azaindole and its isomers lies in the location of the pyridine nitrogen. In the [3,2-c] system, the nitrogen at position 5 creates a unique electrostatic potential surface that differs significantly from the [2,3-b] isomer.

  • H-Bonding Vectors: The N5 atom serves as a strong acceptor, while the pyrrole N1 remains a donor. This geometry allows for a distinct "acceptor-donor" motif that matches the hinge region of specific kinases (e.g., FMS kinase) where the methionine gatekeeper residue requires a specific spatial arrangement.

  • Solubility & Lipophilicity: The 5-azaindole scaffold generally exhibits higher aqueous solubility (LogS) compared to the parent indole due to the solvent-accessible nitrogen at position 5, which is less sterically hindered than the N7 in 7-azaindole.

Comparative Physicochemical Metrics[2]
PropertyIndole7-Azaindole (Pyrrolo[2,3-b])5-Azaindole (Pyrrolo[3,2-c])
H-Bond Acceptor Vector None (C-H only)Position 7 (Internal)Position 5 (External/Solvent Exposed)
pKa (Conj. Acid) -2.4 (Very weak base)~4.6~8.2 (Significantly more basic)
Electronic Character Electron-richElectron-deficient (Pyridine ring)Highly polarized (Push-pull system)
Metabolic Stability Low (C3 oxidation)HighModerate-High (N-oxide formation possible)
Key Application GeneralBRAF, JAK inhibitorsMPS1, FMS, Tubulin inhibitors

Synthetic Architecture: Constructing the Core

Synthesizing the [3,2-c] core is historically more challenging than the [2,3-b] isomer due to the electron-deficient nature of the pyridine ring, which disfavors standard Fischer indole cyclizations.

Validated Synthetic Pathways

We categorize synthesis into two primary streams: Classical Annulation (Batcho-Leimgruber variation) and Metal-Catalyzed Cyclization .

DOT Diagram: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on available starting materials and desired substitution patterns.

Synthesis_Pathways Start Target: 5-Azaindole Core RouteA Route A: Nitro-Pyridine Precursor Start->RouteA If C2/C3 unsubstantiated RouteB Route B: Halo-Amino Pyridine Start->RouteB If C2 aryl/alkyl required StepA1 1. DMF-DMA Condensation (Enamine formation) RouteA->StepA1 StepB1 1. Sonogashira Coupling (Alkynyl silane) RouteB->StepB1 StepA2 2. Reductive Cyclization (Fe/AcOH or H2/Pd) StepA1->StepA2 Result Functionalized Pyrrolo[3,2-c]pyridine StepA2->Result StepB2 2. Cu/Pd Cyclization StepB1->StepB2 StepB2->Result

Caption: Decision matrix for synthesizing pyrrolo[3,2-c]pyridine based on substitution requirements.

Experimental Protocol: The Batcho-Leimgruber Adaptation

This protocol is adapted from high-yield methodologies used to synthesize tubulin inhibitors (e.g., Compound 10t) and MPS1 inhibitors. It is preferred for its scalability and the availability of starting materials.

Objective

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a versatile intermediate for Suzuki coupling.

Materials
  • Precursor: 2-bromo-5-methyl-4-nitropyridine 1-oxide (synthesized via nitration of 2-bromo-5-methylpyridine-1-oxide).[2][3]

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductant: Iron powder (Fe) / Acetic Acid (AcOH).[2][3]

  • Solvents: DMF, Ethyl Acetate.

Step-by-Step Methodology
  • Enamine Formation:

    • Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (3.0 eq) dropwise under N₂ atmosphere.

    • Critical Step: Heat to 110°C for 4 hours. The solution will turn deep red/purple, indicating the formation of the trans-β-dimethylaminostyrene analogue.

    • Evaporate solvent in vacuo to yield the crude enamine. Do not purify on silica at this stage as the enamine is hydrolytically unstable.

  • Reductive Cyclization (The "Hidden" Deoxygenation):

    • Resuspend the crude enamine in Glacial Acetic Acid.

    • Add Iron powder (5.0 eq) portion-wise at room temperature (exothermic reaction).

    • Heat to 80°C for 2 hours. This step performs two functions simultaneously: reduction of the nitro group to the amine (which cyclizes with the enamine) and deoxygenation of the N-oxide.

    • Validation: Monitor via LC-MS. Look for the disappearance of the M+16 (N-oxide) peak and appearance of the indole-like mass.

  • Workup & Purification:

    • Filter through a Celite pad to remove iron residues. Wash with Ethyl Acetate.[3]

    • Neutralize the filtrate with saturated NaHCO₃ (Caution: significant CO₂ evolution).

    • Extract with Ethyl Acetate (3x).[3]

    • Purify via flash column chromatography (Hexane/EtOAc gradient). The 5-azaindole product typically fluoresces blue under UV (254/365 nm).

Biological Application: Targeting CSF-1R (FMS Kinase)[6][7]

The pyrrolo[3,2-c]pyridine scaffold has shown exceptional promise in inhibiting Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS), a target implicated in tumor-associated macrophage proliferation and inflammatory disorders.[4]

Mechanism of Action

Unlike Type II inhibitors that bind the inactive conformation (DFG-out), 5-azaindole derivatives often act as Type I inhibitors, binding the active (DFG-in) conformation. The N5 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the C3 or N1 substituents extend into the hydrophobic pocket.

DOT Diagram: FMS Signaling & Inhibition

This diagram illustrates the downstream effects of FMS inhibition by 5-azaindole scaffolds.

FMS_Signaling CSF1 CSF-1 (Ligand) FMS CSF-1R (FMS) CSF1->FMS Activation PI3K PI3K FMS->PI3K ERK ERK1/2 FMS->ERK Inhibitor 5-Azaindole Inhibitor Inhibitor->FMS Blocks ATP Binding AKT AKT PI3K->AKT MacroDiff Macrophage Differentiation AKT->MacroDiff ERK->MacroDiff TumorProg Tumor Progression MacroDiff->TumorProg Promotes

Caption: Interruption of CSF-1R signaling cascade by 5-azaindole competitive inhibition.

Future Outlook: PROTACs and Fragment-Based Design

The 5-azaindole scaffold is currently transitioning from a simple bioisostere to a privileged anchor for Proteolysis Targeting Chimeras (PROTACs) . The solvent-exposed N1 position offers an ideal vector for linker attachment without disrupting the critical hinge-binding interactions at N5.

Recommendation: For researchers currently optimizing 7-azaindole hits, a "scaffold hop" to 5-azaindole should be the first line of investigation if solubility or selectivity against CDK2/GSK3β is a limiting factor.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link][5]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6][3]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (and comparisons to isomers). National Library of Ukraine. [Link]

Sources

Exploratory

Therapeutic Potential of 6-Methoxy-1H-Pyrrolo[3,2-c]pyridine Derivatives

A Technical Guide to Scaffold Optimization and Biological Application Executive Summary & Core Directive The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (a specific derivative of 5-azaindole) represents a high-value pha...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Optimization and Biological Application

Executive Summary & Core Directive

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (a specific derivative of 5-azaindole) represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-c] isomer offers a distinct vector orientation for substituent attachment and a unique hydrogen-bonding profile within the ATP-binding pocket of kinases.

This guide analyzes the therapeutic utility of this scaffold, specifically focusing on the 6-methoxy substitution. This moiety is not merely decorative; it serves two critical medicinal chemistry functions:

  • Electronic Modulation: It increases electron density on the pyridine ring, influencing the basicity of N5 and altering binding affinity.

  • Metabolic Blocking: It occupies the C6 position, a common site for oxidative metabolism in unsubstituted azaindoles.

Structural Analysis & Mechanism of Action[1]

The 5-Azaindole Core

The 1H-pyrrolo[3,2-c]pyridine system functions as a bioisostere of both indole and purine.

  • Donor-Acceptor Motif: The N1-H (pyrrole) acts as a hydrogen bond donor, while the N5 (pyridine) acts as a hydrogen bond acceptor. This mimics the N9-H and N3/N1 of adenine, making it an ideal ATP-competitive kinase inhibitor template.

  • 6-Methoxy Impact: The methoxy group at C6 is adjacent to the pyridine nitrogen (N5). Through the mesomeric effect (+M), it enriches the electron density of the pyridine ring, potentially strengthening the H-bond acceptance capability of N5 while modulating the pKa to improve solubility compared to the lipophilic indole counterparts.

Validated Therapeutic Targets
A. Oncology: Kinase Inhibition (CSF-1R/FMS & MPS1)

Derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent inhibition of CSF-1R (FMS kinase) and MPS1 (TTK) .

  • Mechanism: Competitive binding at the ATP hinge region.

  • Key Data: Studies have identified derivatives with IC50 values in the low nanomolar range (e.g., 30 nM for FMS kinase inhibitors). The scaffold's rigidity allows it to lock into the narrow hydrophobic pocket of the kinase active site.

  • Selectivity: The 5-azaindole core often shows improved selectivity profiles against off-target kinases (like CDK2) compared to promiscuous indole inhibitors.

B. Oncology: Microtubule Destabilization

Recent SAR studies have utilized the pyrrolo[3,2-c]pyridine scaffold to mimic the cis-configuration of Combretastatin A-4 (CA-4) .

  • Target: Colchicine-binding site on β-tubulin.

  • Efficacy: Compounds in this class (e.g., 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives) exhibit IC50 values as low as 0.12 µM against HeLa cell lines, inducing G2/M cell cycle arrest.

C. Infectious Disease: Antitubercular Agents

In the search for novel anti-TB agents, the 5-azaindole scaffold has been employed to improve the physicochemical properties of indole-2-carboxamide leads.

  • Optimization: Replacing the benzene ring of the indole with a pyridine ring (creating the azaindole) significantly lowers LogP (lipophilicity) and improves aqueous solubility—a critical hurdle in TB drug development.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-mechanism potential of this scaffold in oncology: inhibiting upstream survival signaling (CSF-1R) and disrupting downstream cell division (Microtubules).

TherapeuticMechanism cluster_Kinase Kinase Inhibition Pathway cluster_Tubulin Cytoskeletal Disruption Scaffold 6-Methoxy-1H-pyrrolo[3,2-c]pyridine CSF1R CSF-1R (FMS Kinase) Scaffold->CSF1R ATP Competitive Binding Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin Allosteric Binding Phospho Autophosphorylation CSF1R->Phospho Inhibits Macrophage Macrophage Proliferation (Tumor Associated) Phospho->Macrophage Promotes Apoptosis Apoptosis / Tumor Regression Macrophage->Apoptosis Reduction leads to Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Mitosis G2/M Phase Arrest Polymer->Mitosis Disruption leads to Mitosis->Apoptosis Triggers

Caption: Dual-mode therapeutic action targeting kinase signaling (CSF-1R) and cytoskeletal dynamics (Tubulin).

Chemical Synthesis & Experimental Protocols

Retrosynthetic Strategy (Sonogashira Route)

The most robust route to 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives involves the cyclization of 4-amino-3-alkynylpyridines.

Key Steps:

  • Starting Material: 4-amino-2-chloro-6-methoxypyridine (or 2-bromo analog).

  • Iodination: Regioselective iodination at the C3 position.

  • Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA) or specific aryl acetylenes.

  • Cyclization: Base-mediated ring closure (e.g., using KOtBu or CuI catalysts).

Detailed Synthesis Protocol

Note: This protocol describes the synthesis of the core scaffold intermediate.

Reagents:

  • 4-Amino-2,6-dichloropyridine (Precursor)

  • N-Iodosuccinimide (NIS)

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

  • Trimethylsilylacetylene

  • Potassium tert-butoxide (KOtBu)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Iodination:

    • Dissolve 4-amino-2,6-dichloropyridine (1.0 eq) in Acetonitrile.

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Stir at room temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Product should show lower Rf.

    • Workup: Quench with sat. Na2S2O3, extract with EtOAc, dry over MgSO4.

  • Methoxylation (Introduction of 6-OMe):

    • Note: Can be performed before or after cyclization depending on the specific derivative. Ideally, use 2-methoxy-substituted starting material or perform nucleophilic aromatic substitution (SNAr) on the chloro-intermediate using NaOMe in MeOH at reflux.

  • Sonogashira Coupling:

    • To the iodinated intermediate (1.0 eq) in degassed DMF/TEA (1:1), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).

    • Add Trimethylsilylacetylene (1.2 eq).

    • Heat to 80°C under Argon for 6 hours.

    • Critical Check: Solution must remain oxygen-free to prevent homocoupling of the alkyne.

  • Cyclization (Indole Formation):

    • Dissolve the coupled alkyne in NMP.

    • Add KOtBu (2.0 eq).

    • Heat to 60°C for 2 hours.

    • Mechanism:[1] Base-mediated deprotection of TMS followed by intramolecular nucleophilic attack of the amine on the alkyne.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Amino-2-chloro-pyridine Iodination Iodination (NIS, MeCN) Start->Iodination Inter1 3-Iodo Intermediate Iodination->Inter1 Coupling Sonogashira (Pd/Cu, Alkyne) Inter1->Coupling Inter2 Alkynyl Pyridine Coupling->Inter2 Cyclization Cyclization (KOtBu, NMP) Inter2->Cyclization Product 1H-Pyrrolo[3,2-c]pyridine Core Cyclization->Product

Caption: General synthetic route for accessing the 5-azaindole core via Sonogashira coupling.

Quantitative Data Summary

The following table summarizes key potency data for derivatives of this scaffold across different therapeutic targets.

TargetDerivative ClassKey SubstituentsPotency (IC50/MIC)Reference
CSF-1R (FMS) Pyrrolo[3,2-c]pyridine1-aryl, 4-benzamido30 nM (IC50)[1]
Tubulin Pyrrolo[3,2-c]pyridine6-aryl, 1-(3,4,5-OMe-Ph)0.12 µM (IC50)[2]
M. tuberculosis 5-Azaindole-2-carboxamide6-methoxy, 2-amide0.77 µM (MIC)[3]
MPS1 Kinase Pyrrolo[3,2-c]pyridine6-amino derivatives25 nM (IC50)[4]

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.

  • Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives. Journal of Medicinal Chemistry, 2013.

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013.

Sources

Foundational

TECHNICAL GUIDE: Handling & Safety Profile of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes available data for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with "nearest-neighbor" safet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes available data for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with "nearest-neighbor" safety protocols derived from its structural isomers (pyrrolo[2,3-b] and [3,2-b] analogs).

CHEMICAL IDENTIFICATION & CONTEXT

This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., MPS1 inhibitors) and tubulin-targeting agents. Due to its status as a research intermediate, specific toxicological data is often extrapolated from its structural isomers.

Parameter Data / Specification
Chemical Name 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Common Synonyms 6-Methoxy-5-azaindole-3-carboxaldehyde
CAS Number Not Listeda (Refer to isomer CAS 944900-73-6 for analog data)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physical State Solid (Off-white to yellow powder)
Solubility DMSO, DMF, Methanol; Low solubility in water
Key Functional Groups Aldehyde (C-3), Methoxy (C-6), Azaindole Core (5-azaindole)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

a Note on CAS: Specific CAS numbers for the [3,2-c] isomer are often vendor-specific (e.g., BLD Pharm SKU BD239324). Safety protocols herein are bridged from the well-characterized [2,3-b] isomer (CAS 944900-73-6).[1]

HAZARD IDENTIFICATION (QSAR & SAR ANALYSIS)

As a Senior Scientist, one must look beyond the generic MSDS. The hazards of this molecule are dictated by two distinct structural features: the reactive aldehyde and the bioactive azaindole core .

Core Hazard Profile (GHS Classification - Extrapolated)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from azaindole class toxicity.[2]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • STOT - Single Exposure: Category 3 (H335) – Respiratory Tract Irritation.

Mechanistic Hazard Topology

The following diagram illustrates the causality between the chemical structure and specific safety risks.

HazardAnalysis Compound 6-methoxy-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Aldehyde Aldehyde Group (C-3 Position) Compound->Aldehyde Azaindole Azaindole Core (Scaffold) Compound->Azaindole Methoxy Methoxy Group (Lipophilicity) Compound->Methoxy Risk1 Autoxidation to Carboxylic Acid Aldehyde->Risk1 Air Exposure Risk2 Schiff Base Formation (Protein Binding) Aldehyde->Risk2 Skin Contact Risk3 Kinase/Bioactivity (Unknown Potency) Azaindole->Risk3 Target Engagement Risk4 Dermal Absorption Methoxy->Risk4 LogP Increase

Figure 1: Structural-Activity Relationship (SAR) Hazard Map. The aldehyde group presents chemical instability risks, while the azaindole core drives biological toxicity.

HANDLING & STORAGE PROTOCOLS

A. Stability & Storage (The "Why" behind the protocol)

Aldehydes on electron-rich heterocycles are prone to autoxidation to the corresponding carboxylic acid upon exposure to air.

  • Protocol: Store under Argon or Nitrogen atmosphere.

  • Temperature: Maintain at 2–8°C to retard oxidation rates.

  • Container: Amber glass vials (light sensitive) with Teflon-lined caps.

B. Personal Protective Equipment (PPE)

Standard nitrile gloves may be insufficient for long-duration handling of methoxy-substituted heterocycles due to enhanced lipophilicity.

  • Glove Recommendation: Double-gloving (Nitrile inner / Nitrile outer) or Silver Shield® laminates for prolonged synthesis work.

  • Respiratory: Handling of the dry powder must occur inside a certified Chemical Fume Hood. If weighing outside a hood, N95/P100 respiratory protection is mandatory to prevent inhalation (H335).

EMERGENCY RESPONSE & FIRST AID

This workflow is designed to be self-validating: every action addresses a specific chemical property identified in Section 2.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solution/Solid) Type->Skin Eye Eye Contact Type->Eye Action1 Remove to Fresh Air Support Breathing Inhalation->Action1 Action2 Wash with Soap/Water (15 mins) - NO Solvents Skin->Action2 Action3 Rinse with Water (15 mins) - Lift Lids Eye->Action3 Medical Seek Medical Advice (Show Structure) Action1->Medical Action2->Medical Action3->Medical

Figure 2: Emergency Response Logic Flow. Note: Solvents (ethanol/DMSO) should never be used to wash skin as they enhance absorption of the azaindole.

Specific First Aid Notes:
  • Skin Contact: Do NOT use alcohol or acetone to wash the skin. The methoxy group increases solubility in organic solvents, potentially accelerating transdermal delivery of the toxin. Use copious soap and water only.

  • Ingestion: Rinse mouth. Do not induce vomiting due to potential mucosal irritation from the aldehyde group.

SYNTHESIS & REACTIVITY PROFILE

Chemical Behavior[2][3][4][7][13]
  • Oxidation: The C-3 aldehyde is easily oxidized to 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid .

  • Condensation: Reacts readily with amines (reductive amination) to form secondary amines, a common pathway in drug discovery for this scaffold.

  • Acidity: The pyrrole N-H is weakly acidic (pKa ~17). Strong bases (NaH, KOtBu) will deprotonate this position, allowing for N-alkylation.

Disposal
  • Waste Stream: Halogen-free organic solvent waste.

  • Neutralization: If quenching a reaction, ensure no strong oxidizers are present to prevent uncontrolled exotherms with the aldehyde functionality.

References

  • BLD Pharm. (2025).[3][2] Product Analysis: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (BD239324).[4][3] Retrieved from

  • Dana Bioscience. (2026).[4][3] Catalog Entry: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[4][3] Retrieved from

  • PubChem. (2025). Compound Summary: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Isomer Analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Analog). Retrieved from

  • Journal of Medicinal Chemistry. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[5] ACS Publications. Retrieved from

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Topic: Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Physicochemical Identity & Core Metrics[1][2][3][4] The molecule 6-methoxy-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Physicochemical Identity & Core Metrics[1][2][3][4]

The molecule 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, specifically within the 5-azaindole class. Unlike its more common 7-azaindole counterparts, the [3,2-c] fusion system provides unique hydrogen-bonding vectors critical for ATP-competitive kinase inhibition.

Quantitative Profile
PropertyValueTechnical Note
Molecular Formula C₉H₈N₂O₂ Confirmed via elemental summation of the azaindole core + methoxy + formyl groups.
Molecular Weight 176.17 g/mol Average mass; Monoisotopic mass is 176.0586 Da.
Core Scaffold 5-AzaindoleIUPAC: 1H-pyrrolo[3,2-c]pyridine.
Key Substituents 6-Methoxy (-OCH₃)3-Formyl (-CHO)The methoxy group at C6 acts as an electron-donating group (EDG), modulating the pKa of the pyridine nitrogen.
H-Bond Donors 1Indolic N-H (N1).
H-Bond Acceptors 3Pyridine N (N5), Methoxy O, Carbonyl O.
Predicted LogP ~1.3 - 1.5Lipophilic enough for cell permeability but retains aqueous solubility due to the pyridine nitrogen.
Structural Representation[2][3][5][6]
  • SMILES: COc1cc2c(c(cn2)[nH]1)cn1 (Canonical representation may vary based on tautomer preference).

  • InChI Key: Generated from specific isomeric connectivity.

Synthetic Architecture: The Vilsmeier-Haack Protocol

The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is most reliably achieved via Vilsmeier-Haack formylation . This reaction exploits the electron-rich nature of the pyrrole ring (specifically C3) in the 5-azaindole system.

Mechanistic Workflow

The presence of the electron-donating methoxy group at C6 further activates the ring system, facilitating electrophilic aromatic substitution at C3.

VilsmeierHaack Start Precursor: 6-Methoxy-5-azaindole Inter Intermediate: Chloroiminium Ion Start->Inter Electrophilic Attack (0°C to RT) Reagent Reagents: POCl3 + DMF Reagent->Inter Hydrolysis Hydrolysis: NaOAc (aq) or H2O Inter->Hydrolysis Quench Product Target: 3-Carbaldehyde Derivative Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Step-wise Vilsmeier-Haack formylation pathway for C3-functionalization of the 5-azaindole core.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for azaindole functionalization [1, 2].

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, anhydrous DMF (5.0 equiv) is cooled to 0°C. Phosphoryl chloride (POCl₃, 1.2 equiv) is added dropwise. Critical Control Point: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent.

  • Substrate Addition: A solution of 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in DMF is added slowly to the pre-formed Vilsmeier complex.

  • Reaction: The mixture is warmed to room temperature and stirred for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot for the starting material (higher Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Hydrolysis: The reaction is quenched by pouring onto crushed ice/saturated aqueous Sodium Acetate (NaOAc). Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

  • Isolation: The resulting precipitate is filtered, washed with cold water, and dried under vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

TechniqueExpected Signal / ObservationStructural Insight
¹H NMR (DMSO-d₆) δ ~9.9 - 10.0 ppm (s, 1H) Diagnostic singlet for the Aldehyde (-CHO) proton.
δ ~3.9 ppm (s, 3H) Singlet corresponding to the Methoxy (-OCH₃) group.
δ ~12.0 ppm (br s, 1H) Indole N-H proton (exchangeable with D₂O).
Aromatic Region (7.0-8.5 ppm) Characteristic coupling of the pyridine and pyrrole ring protons.
LC-MS (ESI+) [M+H]⁺ = 177.18 Confirming molecular mass (176.17 + 1.008).
IR Spectroscopy 1650 - 1670 cm⁻¹ Strong C=O stretch (Carbonyl).

Medicinal Chemistry Applications

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not typically a final drug but a high-value intermediate . Its utility lies in its reactivity profile, allowing for rapid diversification of the scaffold.

Strategic Derivatization

The C3-aldehyde serves as a "warhead" for further chemical elaboration:

  • Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields C3-aminomethyl derivatives , common in GPCR ligands.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, often used as Michael acceptors in covalent kinase inhibitors [3].

  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to an acrylate or acrylamide, a critical motif for targeting cysteine residues in kinases (e.g., JAK3, EGFR).

Biological Relevance

The 5-azaindole scaffold is bioisosteric to indole but possesses distinct electronic properties:

  • Solubility: The pyridine nitrogen lowers LogP and increases aqueous solubility compared to the parent indole.

  • Selectivity: The specific arrangement of Nitrogen atoms allows for unique binding modes in the ATP-binding pocket of kinases, differentiating it from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) inhibitors [4].

Applications Center 6-Methoxy-5-azaindole-3-CHO App1 Reductive Amination (GPCR Ligands) Center->App1 + R-NH2 / [H] App2 Olefinations (Wittig) (Covalent Inhibitors) Center->App2 + Ylide App3 Schiff Base Formation (Metal Chelation) Center->App3 + Aniline

Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle.

References

  • Vilsmeier-Haack Formylation of Pyrroles: Title: Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation.[1][2] Source: ResearchGate / J-GLOBAL URL:[Link]

  • Azaindole Chemistry & Synthesis: Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Medicinal Applications of Azaindole Aldehydes: Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. Source: PubMed / Bentham Science URL:[Link]

  • Scaffold Bioisosterism: Title: Azaindole Therapeutic Agents.[3] Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde from precursors

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This scaffold is a critical intermediate in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, c-Met, and MPS1 inhibitors) and microtubule-targeting agents.

Abstract

The 5-azaindole (pyrrolo[3,2-c]pyridine) core presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring contrasted with the electron-rich pyrrole. This guide details a "Late-Stage Methoxylation" strategy. By constructing the stable 6-chloro-5-azaindole intermediate first, researchers ensure scalability and minimize side reactions associated with electron-rich methoxy-pyridine precursors during ring closure. The final C3-formylation utilizes a modified Vilsmeier-Haack protocol optimized for azaindoles.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases to maximize yield and operational simplicity.

  • C3-Formylation: Installation of the aldehyde via electrophilic aromatic substitution (Vilsmeier-Haack).

  • C6-Functionalization: Nucleophilic aromatic substitution (SNAr) of a chloride with methoxide.

  • Core Construction: Assembly of the 5-azaindole ring via Sonogashira coupling and cyclization.

Retrosynthesis cluster_legend Strategic Logic Target Target: 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Precursor1 Intermediate A: 6-methoxy-1H-pyrrolo[3,2-c]pyridine Target->Precursor1 Vilsmeier-Haack (C3-Formylation) Precursor2 Intermediate B (Anchor): 6-chloro-1H-pyrrolo[3,2-c]pyridine Precursor1->Precursor2 S_NAr (NaOMe/MeOH) StartMat Starting Material: 2-chloro-4-amino-5-iodopyridine Precursor2->StartMat Sonogashira & Cyclization Late-stage formylation prevents oxidation issues. Late-stage formylation prevents oxidation issues. Chloride handle allows diverse analog synthesis. Chloride handle allows diverse analog synthesis.

Figure 1: Retrosynthetic strategy prioritizing the robust 6-chloro intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Core (6-chloro-1H-pyrrolo[3,2-c]pyridine)

Note: If 6-chloro-5-azaindole is commercially sourced, skip to Phase 2.

Reagents:

  • 2-Chloro-4-amino-5-iodopyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvents: DMF (anhydrous), NMP (N-methyl-2-pyrrolidone)

Protocol:

  • Sonogashira Coupling:

    • Charge a flame-dried Schlenk flask with 2-chloro-4-amino-5-iodopyridine (10 g, 39.3 mmol), Pd(PPh₃)₂Cl₂ (1.38 g), and CuI (0.75 g).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous DMF (100 mL) and Et₃N (16.5 mL).

    • Add TMSA (6.7 mL) dropwise at room temperature.

    • Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 2:1) for consumption of iodide.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine.[1] Dry over Na₂SO₄ and concentrate. The crude intermediate (4-amino-2-chloro-5-((trimethylsilyl)ethynyl)pyridine) is usually used directly or passed through a short silica plug.

  • Cyclization (One-Pot Deprotection/Annulation):

    • Dissolve the crude alkyne in NMP (80 mL).

    • Add tBuOK (11.0 g, 98 mmol) portion-wise at 0°C (Exothermic!).

    • Heat the mixture to 80°C for 2 hours. The solution will darken significantly.

    • Workup: Cool to RT. Pour slowly into crushed ice/water (500 mL). The product often precipitates.

    • Filter the solid.[2][3][4][5] If no precipitate forms, extract with EtOAc (3x).

    • Purification: Flash column chromatography (DCM/MeOH 95:5).

    • Yield Target: 60-70% over two steps.

    • Data: 6-chloro-1H-pyrrolo[3,2-c]pyridine. ¹H NMR (DMSO-d₆) typically shows characteristic pyrrole peaks at δ 6.6 and 7.5 ppm.

Phase 2: Methoxylation (Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine)

This step leverages the electron-deficient nature of the pyridine ring to displace the chloride.

Reagents:

  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate from Phase 1)

  • Sodium Methoxide (NaOMe) (5.0 equiv, 25% wt solution in MeOH or solid)

  • Solvent: Methanol (anhydrous)

Protocol:

  • In a pressure tube (sealed vessel), dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (5.0 g, 32.8 mmol) in anhydrous MeOH (50 mL).

  • Add NaOMe (8.8 g solid or corresponding solution volume).

  • Seal the tube and heat to 140°C for 12–16 hours.

    • Critical Process Parameter (CPP): Temperature must be >120°C to drive the SNAr reaction on the mesomeric-rich azaindole system.

  • Monitoring: HPLC or LC-MS is preferred over TLC due to similar polarities. Look for mass shift from 152/154 (Cl) to 148 (OMe).

  • Workup:

    • Cool to RT. Concentrate methanol to ~20% volume.

    • Dilute with water (50 mL) and neutralize to pH 7-8 with 1N HCl. Caution: Do not acidify strongly, or the product may protonate and stay in the aqueous phase.

    • Extract with DCM/Isopropanol (3:1 mixture) to ensure recovery.

    • Dry (Na₂SO₄) and concentrate.[1][4][6]

  • Yield Target: >85%. The product is often pure enough for the next step.

Phase 3: Vilsmeier-Haack Formylation (Target Synthesis)

The methoxy group at C6 activates the ring, facilitating electrophilic attack at C3.

Reagents:

  • Phosphorus Oxychloride (POCl₃) (1.5 equiv)

  • DMF (5.0 equiv, acts as reagent and co-solvent)

  • Solvent: DMF (anhydrous)

Protocol:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (20 mL) to 0°C in an ice/salt bath.

    • Add POCl₃ (4.6 mL, 49.5 mmol) dropwise over 20 minutes. Ensure internal temp < 5°C.

    • Stir at 0°C for 30 minutes to form the white chloroiminium salt precipitate/slurry.

  • Addition:

    • Dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (4.9 g, 33 mmol) in DMF (15 mL).

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 3–6 hours.

    • Note: Heating is rarely required due to the activation by the methoxy group. If conversion is slow, heat to 40°C.

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice (100 g) containing Sodium Acetate (15 g) or NaOH (2N) to maintain pH ~8-9.

    • Why Acetate? It buffers the solution, preventing acid-catalyzed decomposition or polymerization of the aldehyde.

    • Stir vigorously for 1 hour. The aldehyde typically precipitates as a solid.

  • Isolation:

    • Filter the solid, wash with copious water, and dry under vacuum.

    • Recrystallize from MeOH/Acetonitrile if necessary.

Part 3: Analytical Data & Validation

Target Molecule: 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Aldehyde (-CHO): Singlet at ~9.9 – 10.1 ppm. C2-H: Singlet/Doublet at ~8.2 ppm (deshielded by carbonyl). Methoxy (-OCH₃): Singlet at ~3.9 ppm. NH: Broad singlet at ~12.0 ppm (exchangeable).
LC-MS (ESI+) [M+H]⁺: 177.1 m/z. No chlorine isotope pattern (absence of M+2 peak).
IR Spectroscopy C=O Stretch: Strong band at 1640–1660 cm⁻¹ (conjugated aldehyde). NH Stretch: Broad band at 3100–3300 cm⁻¹.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 2 (Methoxylation) Reaction temp too low; Pyridine ring deactivation.Increase temp to 150°C; Use sealed tube; Ensure anhydrous NaOMe is fresh.
N-Formylation vs C-Formylation Kinetic control favors N-attack; insufficient hydrolysis.N-formyl species are unstable. Ensure the hydrolysis step (pH > 8, 1 hr stir) is complete to revert N-CHO to NH.
Incomplete Formylation Vilsmeier reagent decomposition.Distill POCl₃ before use; Ensure DMF is anhydrous.
Product Solubility Amphoteric nature of azaindole.Avoid pH 4-6 during workup. Product is least soluble at neutral/slightly basic pH.

References

  • Synthesis of 5-azaindole core: Journal of Medicinal Chemistry, 2013, 56(24), 9969–9981. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Link

  • Vilsmeier-Haack on Azaindoles: Organic Letters, 2016, 18(13), 3250–3253. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction". Link

  • General Azaindole Functionalization: The Journal of Organic Chemistry, 2002, 67(7), 2345–2347. "A General Method for the Preparation of 4- and 6-Azaindoles". Link

  • Vilsmeier-Haack Mechanism & Protocols: Chemistry Steps, "Vilsmeier-Haack Reaction". Link

  • Precursor Properties (6-chloro-5-azaindole): PubChem CID 12575516. Link

Sources

Application

reductive amination using 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Application Note: Reductive Amination of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Drug Discovery Executive Summary The incorporation of azaindole scaffolds into small molecule therapeutics is a proven strate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Drug Discovery

Executive Summary

The incorporation of azaindole scaffolds into small molecule therapeutics is a proven strategy for improving pharmacokinetic profiles and enhancing target binding through additional hydrogen-bond interactions. Specifically, 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (a 6-methoxy-5-azaindole derivative) serves as a critical building block in the synthesis of kinase and epigenetic reader inhibitors[1, 2]. This application note details a self-validating, highly optimized reductive amination protocol to convert this heteroaromatic aldehyde into diverse C3-aminomethyl derivatives using sodium triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Rationale & Structural Significance

The 1H-pyrrolo[3,2-c]pyridine core is electron-rich at the pyrrole ring, but the presence of the pyridine nitrogen (N5) and the 6-methoxy group heavily modulates its reactivity. When functionalized as a C3-carbaldehyde, the carbonyl carbon is moderately electrophilic.

Causality in Reagent Selection: The gold standard for this transformation is NaBH(OAc)₃ in 1,2-dichloroethane (DCE) [3]. Why not use the stronger sodium borohydride (NaBH₄) or the classic sodium cyanoborohydride (NaBH₃CN)?

  • Chemoselectivity: The three electron-withdrawing acetoxy groups in NaBH(OAc)₃ significantly reduce the nucleophilicity of the boron-hydride bond. This prevents the premature reduction of the unreacted azaindole aldehyde into an off-target alcohol.

  • Toxicity & Byproducts: Unlike NaBH₃CN, which generates highly toxic hydrogen cyanide gas upon acidic workup, NaBH(OAc)₃ is benign and yields easily removed acetic acid byproducts.

  • Acid Catalysis: The addition of 1.0 equivalent of acetic acid (AcOH) is critical. The weakly basic nature of the azaindole nitrogen means the system requires mild protonation to drive the equilibrium from the hemiaminal to the highly electrophilic iminium ion, which is then rapidly trapped by the hydride.

Mechanism N1 Aldehyde + Amine N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack N3 Iminium Ion (Electrophilic) N2->N3 -H2O (AcOH cat.) N4 Amine Product N3->N4 Hydride Transfer from NaBH(OAc)3

Fig 1: Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . By separating the condensation and reduction phases, researchers can isolate variables. If a reaction fails, the LC-MS checkpoint immediately identifies whether the failure occurred during imine formation (due to steric hindrance/poor nucleophilicity) or during reduction.

Reagents & Materials
  • Substrate: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Catalyst: Glacial Acetic Acid, AcOH (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure

Phase 1: Condensation & Self-Validation

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add the primary or secondary amine (1.1 mmol), followed immediately by glacial acetic acid (1.0 mmol).

  • Condensation: Stir the mixture at room temperature (25 °C) for 1 to 2 hours.

  • Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Do not proceed until the aldehyde mass is consumed and the corresponding imine/iminium mass [M+H]⁺ is the dominant peak. If incomplete, add molecular sieves (4Å) or 0.5 equiv of Ti(OiPr)₄ for sterically hindered amines.

Phase 2: Reduction 5. Hydride Addition: Once the imine is validated, add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm. 6. Reaction: Stir the suspension at room temperature for 4 to 12 hours. Monitor via TLC or LC-MS until the imine intermediate is fully consumed.

Phase 3: Workup & Decomplexation 7. Quenching (Causality Note): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Why NaHCO₃? Boron reagents frequently form stable Lewis acid-base complexes with the newly formed amine product. The mild base hydrolyzes these boron complexes, liberating the free amine without degrading the azaindole core. 8. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to 10% Methanol in DCM with 0.1% Et₃N to prevent streaking of the basic amine).

ReductiveAmination A 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv) C Iminium/Imine Formation Solvent: DCE Catalyst: AcOH (1.0 equiv) Time: 1-2 h at 25°C A->C B Primary or Secondary Amine (1.1 - 1.2 equiv) B->C D Self-Validation Check Confirm Imine via LC-MS C->D E Hydride Reduction Reagent: NaBH(OAc)3 (1.5 equiv) Time: 4-12 h at 25°C D->E Imine Confirmed F Workup & Decomplexation Quench: Sat. NaHCO3 (aq) Extraction: DCM E->F G Target Product 6-Methoxy-5-azaindole-3-methanamine F->G

Fig 2: Self-validating reductive amination workflow for azaindole-3-carboxaldehydes.

Quantitative Reaction Parameters

The reactivity of the system heavily depends on the nucleophilicity and steric bulk of the amine partner. The table below summarizes the optimized parameters for different amine classes reacting with 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Amine ClassExampleAcOH (Equiv)Imine Formation TimeReduction TimeExpected Yield
Primary Aliphatic Benzylamine, Methylamine1.01 h4 h85 - 95%
Secondary Aliphatic Pyrrolidine, Morpholine1.01 - 2 h6 h75 - 90%
Sterically Hindered tert-Butylamine2.0 + Ti(OiPr)₄4 h (Heat to 40°C)12 h50 - 65%
Anilines (Weakly Basic) 4-Fluoroaniline2.02 h8 h70 - 85%

Mechanistic Troubleshooting

  • Issue: Over-alkylation (Tertiary Amine Formation)

    • Cause: When using unhindered primary amines (e.g., methylamine), the secondary amine product can react with another equivalent of the aldehyde.

    • Solution: Transition to an indirect (stepwise) reductive amination. Form the imine completely in Methanol (MeOH), strip the solvent to remove water, redissolve in DCE, and then add the reducing agent [3].

  • Issue: Sluggish Reduction / Unreacted Imine

    • Cause: The imine is not sufficiently electrophilic, often seen with electron-rich secondary amines.

    • Solution: Add an additional 1.0 equivalent of AcOH to push the equilibrium toward the highly reactive iminium ion. Alternatively, switch the solvent from DCE to Trifluoroethanol (TFE), which provides massive hydrogen-bond stabilization to the transition state.

References

  • Guo, X. S., et al. "Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2024, 67(22), 20100-20117. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Method

Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[3,2-c]pyridine

Application Note: Regioselective Vilsmeier-Haack Formylation of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Introduction & Strategic Rationale Azaindoles (pyrrolopyridines) are privileged scaffolds in modern drug discovery, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine

Introduction & Strategic Rationale

Azaindoles (pyrrolopyridines) are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for indoles to improve aqueous solubility, metabolic stability, and kinase hinge-binding interactions. Specifically, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is highly valued. Functionalizing this core at the C-3 position with a formyl group unlocks a versatile building block for downstream reductive aminations, Knoevenagel condensations, and Wittig reactions.

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles[1]. However, azaindoles present a unique electronic challenge. The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance, significantly deactivating the fused pyrrole ring toward electrophilic aromatic substitution compared to a standard indole[2].

The Causality of the 6-Methoxy Substitution: To counteract this deactivation, the introduction of a methoxy group at the C-6 position is strategically critical. The oxygen lone pairs of the methoxy group donate electron density into the pyridine ring via resonance (+M effect). This electron donation propagates through the bicyclic system, effectively neutralizing the electron-withdrawing nature of the aza-nitrogen. Consequently, the nucleophilicity of the C-3 carbon on the pyrrole ring is restored, allowing the Vilsmeier-Haack formylation to proceed with favorable kinetics and high regioselectivity[2][3].

Mechanistic Pathway

The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4]. This highly electrophilic species is attacked by the electron-rich C-3 position of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine. The resulting Wheland intermediate re-aromatizes to form a stable iminium salt. Crucially, the target aldehyde is not formed until the reaction is quenched with an aqueous base, which drives the hydrolysis of the iminium intermediate[1].

Vilsmeier_Mechanism DMF DMF + POCl3 (Reagents) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0-5 °C Attack Electrophilic Attack at C-3 (Regioselective) Vilsmeier->Attack Substrate 6-methoxy-1H-pyrrolo[3,2-c]pyridine (Nucleophile) Substrate->Attack Iminium C-3 Iminium Intermediate (Stable Salt) Attack->Iminium 80-85 °C Hydrolysis Aqueous Basic Hydrolysis (NaOH or Na2CO3) Iminium->Hydrolysis Quench Product 6-methoxy-1H-pyrrolo[3,2-c]pyridine- 3-carbaldehyde Hydrolysis->Product pH 9-10

Mechanistic flowchart of the .

Quantitative Reaction Parameters

The table below illustrates how the electronic properties of the substrate dictate the required reaction conditions. The 6-methoxy substitution allows for milder conditions and higher yields compared to the unsubstituted azaindole.

SubstrateReagents (Equiv)Temp (°C)Time (h)Expected Yield (%)Electronic Influence
IndolePOCl₃ (1.2), DMF0 to 85690 - 96Highly electron-rich; rapid reaction[1].
1H-pyrrolo[3,2-c]pyridinePOCl₃ (3.0), DMF90 to 10012 - 2440 - 55Deactivated by aza-nitrogen; requires forcing conditions[2].
6-methoxy-1H-pyrrolo[3,2-c]pyridine POCl₃ (1.5), DMF 80 to 85 6 - 8 75 - 85 Methoxy (+M) restores electron density; improved kinetics[3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Experimental_Workflow Step1 1. Reagent Prep POCl3 into DMF (0-5 °C) Step2 2. Substrate Add Add Azaindole (< 15 °C) Step1->Step2 Step3 3. Formylation Heat to 85 °C (6-8 hours) Step2->Step3 Step4 4. Hydrolysis Ice Quench & Base to pH 9 Step3->Step4 Step5 5. Isolation Precipitation & Filtration Step4->Step5

Step-by-step experimental workflow for the synthesis of the 3-formyl azaindole derivative.

Phase 1: Generation of the Vilsmeier Reagent Causality: The reaction between POCl₃ and DMF is highly exothermic. Strict temperature control is required to prevent the degradation of the delicate chloroiminium ion and to avoid runaway thermal events.

  • Equip a thoroughly dried, argon-flushed round-bottom flask with a magnetic stirrer and an addition funnel.

  • Add anhydrous DMF (10 volumes relative to substrate mass). Cool the flask to 0–5 °C using an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the addition funnel over 15–20 minutes[1].

  • Self-Validation Check: The solution should transition from colorless to a pale yellow/orange tint, indicating the successful formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0–5 °C.

Phase 2: Substrate Addition and Electrophilic Attack

  • Dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in a minimal volume of anhydrous DMF (2-3 volumes).

  • Add this substrate solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 15 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to 80–85 °C using an oil bath or heating block.

  • Self-Validation Check (IPC): After 6 hours, sample the reaction. Quench a 50 µL aliquot in 1 mL of 1M NaOH, extract with ethyl acetate, and analyze via LC-MS or TLC (DCM:MeOH 9:1). The starting material mass (m/z 148) should be depleted, replaced by the product mass (m/z 176).

Phase 3: Hydrolysis and Isolation Causality: The reaction does not directly yield the aldehyde; it yields a stable iminium salt. Aqueous basic hydrolysis is mandatory to break the carbon-nitrogen double bond of the iminium, releasing dimethylamine and forming the target carbonyl group[1].

  • Once complete conversion is confirmed, cool the reaction mixture to room temperature.

  • Pour the mixture slowly over crushed ice (approx. 20 volumes) with vigorous stirring.

  • Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) or 2M NaOH until the pH reaches 9–10[2]. Critical Note: This neutralization is exothermic. Maintain the temperature below 20 °C during base addition to prevent base-catalyzed degradation of the newly formed aldehyde.

  • Self-Validation Check: Upon reaching alkaline pH, the hydrolysis of the water-soluble iminium salt will trigger the precipitation of the highly hydrophobic 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a solid.

  • Stir the suspension for 1 hour to ensure complete hydrolysis and crystallization.

  • Isolate the solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts and DMF.

  • Dry the product in a vacuum oven at 45 °C overnight. If necessary, the crude product can be recrystallized from ethanol or purified via silica gel chromatography.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, researchers should look for the following spectral hallmarks:

  • ¹H NMR (DMSO-d₆): A sharp, distinct singlet integrating to 1H at ~9.8 - 10.2 ppm, confirming the presence of the C-3 formyl proton. A singlet at ~3.9 ppm (3H) confirms the retention of the 6-methoxy group. The pyrrole N-H proton will typically appear as a broad singlet > 11.5 ppm.

  • ESI-MS: A dominant [M+H]⁺ peak at m/z 177.0.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.[Link]

  • PPAR ACTIVE COMPOUNDS - Patent 1648867. European Publication Server. [Link]

Sources

Application

Application Note: Functionalization of 3-Position Aldehyde in 5-Azaindole Scaffolds

This Application Note is designed as a master protocol for the functionalization of the 5-azaindole-3-carboxaldehyde scaffold. It addresses the specific electronic and solubility challenges posed by the 5-azaindole core...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a master protocol for the functionalization of the 5-azaindole-3-carboxaldehyde scaffold. It addresses the specific electronic and solubility challenges posed by the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) compared to standard indoles.

Executive Summary & Scaffold Analysis

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., targeting JAK, ROCK, or PIM kinases) due to its ability to form unique hydrogen bond networks within the ATP-binding pocket.

The 3-carboxaldehyde derivative acts as a "linchpin" intermediate, allowing rapid divergence into three distinct chemical spaces:

  • Amines (via Reductive Amination) – Solubilizing groups/solvent front binders.

  • Alkenes (via Wittig/HWE) – Linkers for covalent warheads or macrocyclization.

  • Heterocycles (via Condensation) – Hinge-binding motifs.

Chemical Reactivity Profile: 5-Azaindole vs. Indole

Unlike the electron-rich indole, the 5-azaindole core contains a pyridine nitrogen at position 5. This has two major consequences for experimental design:

  • Increased Electrophilicity of the Aldehyde: The electron-withdrawing nature of the pyridine ring (via inductive effects) renders the C3-aldehyde more reactive toward nucleophiles (amines, ylides) than its indole counterpart.

  • Acidity & Coordination: The N5 nitrogen is basic (pKa ~8) and can coordinate transition metals or scavenge protons, potentially stalling acid-catalyzed reactions. Protocols must account for this buffering capacity.

Divergent Synthesis Workflow (Visual Guide)

The following flowchart illustrates the strategic divergence from the core aldehyde to key functional classes.

G Aldehyde 5-Azaindole-3-Carboxaldehyde (Core Scaffold) RedAm Reductive Amination (Amine Library) Aldehyde->RedAm R-NH2, STAB AcOH, DCE Wittig Wittig Olefination (Linker Extension) Aldehyde->Wittig Ph3P=CH-R LiHMDS/KOtBu Condense Heterocycle Condensation (Hinge Binders) Aldehyde->Condense TosMIC or Hydrazines Product_Amine 3-(Aminomethyl)-5-azaindoles (Solubility/Selectivity) RedAm->Product_Amine Product_Alkene Vinyl/Acrylate Derivatives (Covalent Warheads) Wittig->Product_Alkene Product_Het Oxazoles/Imidazoles (Rigid Scaffolds) Condense->Product_Het

Figure 1: Divergent synthetic pathways from the 5-azaindole-3-carboxaldehyde linchpin.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Generation of secondary/tertiary amines for SAR exploration.

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better control. However, the basicity of the 5-azaindole pyridine nitrogen requires an acidic buffer to ensure imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vial with 5-azaindole-3-carboxaldehyde (1.0 equiv, e.g., 0.5 mmol).

    • Add dry 1,2-Dichloroethane (DCE) (concentration 0.1 M). Note: DCE is superior to MeOH for STAB reactions as it prevents side-reaction of the solvent.

    • Add the Amine (1.1 – 1.2 equiv).

    • Critical Step: Add Acetic Acid (1.5 – 2.0 equiv). Why? This neutralizes the pyridine nitrogen and catalyzes imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS for imine conversion (M+H of imine).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (evolution of CO2).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 gradient). Note: The basic product may streak; use 1% NH4OH or Et3N in the eluent.

Protocol B: Wittig Olefination (Linker Extension)

Target: Introduction of unsaturated linkers (e.g., acrylates) for covalent inhibitors.

Rationale: The 3-formyl group is highly electrophilic. Stabilized ylides react smoothly to give E-alkenes. Non-stabilized ylides require careful base selection to avoid deprotonating the indole N-H (pKa ~16).

Step-by-Step Methodology:

  • Reagent Prep:

    • Use a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) for E-selectivity.

    • Alternative: If using a phosphonium salt, generate the ylide using KOtBu or LiHMDS in THF at 0°C before adding the aldehyde.

  • Reaction:

    • Dissolve 5-azaindole-3-carboxaldehyde (1.0 equiv) in anhydrous THF (0.2 M).

    • Optional: If the N1-H is unprotected, add 1.1 equiv of NaH at 0°C to deprotonate the indole nitrogen first. This prevents the ylide from acting as a base. However, with stabilized ylides, this is often unnecessary.

    • Add the Ylide (1.2 – 1.5 equiv).

    • Heat to reflux (60–70°C) for 4–12 hours.

  • Workup:

    • Concentrate the reaction mixture.

    • Triturate with cold Et2O or Hexanes/EtOAc (1:1) to precipitate Triphenylphosphine oxide (TPPO).

    • Filter and purify the filtrate via silica gel chromatography.

Protocol C: Oxidation to Carboxylic Acid (Pinnick)

Target: Access to amides or esters.

Rationale: Standard oxidants (KMnO4) can over-oxidize the electron-rich pyrrole ring. The Pinnick oxidation (NaClO2) is mild and chemoselective for the aldehyde.

Step-by-Step Methodology:

  • Setup:

    • Dissolve aldehyde (1.0 equiv) in t-BuOH/H2O (3:1 ratio) or ACN/H2O .

    • Add 2-Methyl-2-butene (5–10 equiv) as a scavenger for HOCl.

    • Add NaH2PO4 (2.0 equiv) to buffer the pH.

  • Oxidation:

    • Add Sodium Chlorite (NaClO2) (1.5 – 2.0 equiv) portion-wise at 0°C.

    • Warm to RT and stir for 2–4 hours. The solution usually turns pale yellow.

  • Workup:

    • Acidify carefully to pH ~3-4 with 1M HCl. Caution: Do not go too acidic to avoid protonating the pyridine ring into the aqueous phase.

    • Extract with EtOAc. The product (carboxylic acid) will be in the organic layer.

Data Summary & Troubleshooting

ParameterIndole-3-CHO5-Azaindole-3-CHOImpact on Protocol
C3 Electrophilicity ModerateHigh Faster nucleophilic attack; milder conditions possible.
N1-H Acidity (pKa) ~17~15-16Easier to deprotonate; requires protection for strong base reactions.
Solubility Good in organic solventsModerate/Poor May require DMF/DMSO or heat; polar solvents preferred.
Basic Sites None (neutral)N5 (Pyridine) Scavenges acid catalysts; requires 1.5–2.0 eq. AcOH in reductive amination.

Common Pitfalls:

  • Stalled Reductive Amination: If the reaction stalls at the imine stage, the system is likely too basic (pyridine buffering). Add more acetic acid or switch to MeOH with a drop of AcOH.

  • Low Yield in Wittig: Often due to the unprotected N1-H quenching the ylide. Solution: Use N-protected scaffold (e.g., N-Boc, N-Tosyl) or use 2.2 equiv of base to form the dianion.

References

  • Synthesis and Reactivity of Azaindoles

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][2]

    • Source: Popowycz, F., et al. Marine Drugs, 2016.
    • URL:[Link]

  • Aldehyde Functionalization (General Indole/Azaindole)

    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde.[3]

    • Source: Mini-Reviews in Medicinal Chemistry, 2025.[4]

    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Catalyst-free reductive amination of aromatic aldehydes.

    • Source: Organic & Biomolecular Chemistry, RSC.

    • URL:[Link]

  • Wittig Reaction Mechanisms

    • Title: Wittig Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Introduction: The Significance of Pyrrolo[3,2-c]pyridine-Based Schiff Bases The confluence of the pyrrolo[3,2-c]pyridine scaffold and the azomethine linkage (-C=N-) of a Schiff base represents a promising frontier in med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrrolo[3,2-c]pyridine-Based Schiff Bases

The confluence of the pyrrolo[3,2-c]pyridine scaffold and the azomethine linkage (-C=N-) of a Schiff base represents a promising frontier in medicinal chemistry and materials science. The pyrrolo[3,2-c]pyridine core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are themselves a versatile class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[5][6][7][8][9][10] The combination of these two pharmacophores in Schiff bases derived from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is anticipated to yield novel molecular entities with significant therapeutic potential.

This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of Schiff bases from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The methodologies detailed herein are designed for reproducibility and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

General Reaction Scheme

The synthesis of Schiff bases from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde proceeds via a nucleophilic addition-elimination reaction between the aldehyde and a primary amine. The general reaction is illustrated below:

Schiff_Base_Synthesis cluster_conditions Reaction Conditions Aldehyde 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Schiff_Base Schiff Base Product Aldehyde->Schiff_Base + Amine Amine Primary Amine (R-NH2) Water H2O Schiff_Base->Water - H2O Solvent Ethanol Catalyst Glacial Acetic Acid (cat.) Heat Reflux

Figure 1: General reaction for the synthesis of Schiff bases.

Materials and Equipment

Reagents
  • 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Substituted or unsubstituted primary amines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bars

  • Glassware for extraction (separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H and ¹³C NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-((6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-yl)methylene)aniline as a representative example.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in 25 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To this solution, add 1.0 mmol of aniline (or the desired primary amine).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

Step 2: Reaction and Monitoring

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Prepare a TLC chamber with a suitable eluent system (e.g., 30:70 ethyl acetate:hexane). Spot the starting materials and the reaction mixture on a TLC plate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is considered complete when the starting aldehyde spot has disappeared or is significantly diminished.

Step 3: Work-up and Isolation

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • The product may precipitate out of the concentrated solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • If the product does not precipitate, transfer the concentrated reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of deionized water.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system as determined by TLC analysis.

Characterization Data

The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.

Technique Expected Observations for (E)-N-((6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-yl)methylene)aniline
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch of pyrrole), ~1620-1640 (C=N imine stretch), ~1580-1600 (C=C aromatic stretch), ~1250 (C-O stretch of methoxy group). The absence of a strong C=O stretch from the starting aldehyde (~1680-1700 cm⁻¹) is indicative of a successful reaction.
¹H NMR (ppm) A characteristic singlet for the imine proton (-CH=N-) is expected in the range of 8.5-9.0 ppm. Signals corresponding to the aromatic protons of the pyrrolo[3,2-c]pyridine and the aniline moiety will be observed in the aromatic region (6.5-8.5 ppm). A singlet for the methoxy group protons will appear around 3.9-4.1 ppm. A broad singlet for the pyrrole N-H proton will be present in the downfield region (>10 ppm).
¹³C NMR (ppm) The imine carbon (-CH=N-) will show a signal in the range of 150-165 ppm. Signals for the aromatic carbons and the methoxy carbon (~55 ppm) will also be present.
Mass Spec (m/z) The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the Schiff base should be observed.

Applications and Future Directions

Schiff bases derived from the 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold are of significant interest for a variety of applications:

  • Drug Development: These compounds can be screened for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9] The pyrrolo[3,2-c]pyridine core has been identified as a key pharmacophore in the development of kinase inhibitors.[1][4]

  • Coordination Chemistry: The imine nitrogen and the nitrogen atoms of the heterocyclic core can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential catalytic or biological properties.[6][11][12]

  • Materials Science: The extended π-conjugation in these molecules may impart interesting photophysical properties, making them candidates for applications in organic electronics and sensor technology.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction.Increase reaction time and/or add more catalyst. Ensure the reaction is at the correct reflux temperature.
Decomposition of starting materials.Use high-purity starting materials and solvents. Ensure the reaction is not overheated.
Multiple spots on TLC Presence of side products or unreacted starting materials.Optimize reaction conditions (time, temperature, catalyst amount). Purify the crude product using column chromatography.
Difficulty in product isolation Product is an oil or is highly soluble in the work-up solvents.Try a different solvent system for extraction or recrystallization. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane.

Conclusion

This guide provides a robust and detailed framework for the synthesis and characterization of Schiff bases derived from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The outlined protocols and the underlying scientific rationale are intended to equip researchers in medicinal chemistry and organic synthesis with the necessary tools to explore this promising class of compounds. The versatility of the Schiff base reaction allows for the generation of a diverse library of compounds by varying the primary amine component, opening up vast possibilities for the discovery of new molecules with valuable biological and material properties.

References

  • Ala'a Abed Al-Raheem Janem. (n.d.). Synthesis and Biological Activity of New Heterocyclic Schiff Bases. An-Najah National University. Retrieved from [Link]

  • Dharmaraja, J., Shobana, S., & Selvan, G. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Chemical and Pharmaceutical Sciences, 2(1), 10-15. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1845-1858. Retrieved from [Link]

  • Patel, K. D., & Prajapati, S. M. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 245-251. Retrieved from [Link]

  • Saadeh, H. A., Abu Shaireh, E. A., Mosleh, I. M., Al-Bakri, A. G., & Mubarak, M. S. (2012). Synthesis, characterization and biological activity of Schiff bases derived from metronidazole. Medicinal Chemistry Research, 22(4), 1849-1855. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301416. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Bioinorganic Chemistry and Applications, 2022, 5845408. Retrieved from [Link]

  • Jose, G., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry, 135, 334-344. Retrieved from [Link]

  • Kim, H. P., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 7(1), 16298. Retrieved from [Link]

  • Al-Jibouri, M. N. A. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Chemico-Physical Sciences, 5(2), 1-8. Retrieved from [Link]

  • Büyükkaya, F., & Kaban, Ş. (2012). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. NWSA-Physical Sciences, 8(4), 32-40. Retrieved from [Link]

Sources

Application

Application Note: Multi-Step Synthesis and Optimization of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Intermediates in Drug Discovery

Introduction & Rationale The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has emerged as a privileged bioisostere for indole in modern medicinal chemistry[1]. Replacing the C-H at the 5-position of an indole with a n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has emerged as a privileged bioisostere for indole in modern medicinal chemistry[1]. Replacing the C-H at the 5-position of an indole with a nitrogen atom fundamentally alters the physicochemical properties of the molecule: it lowers lipophilicity (LogP), improves aqueous solubility, and introduces a critical hydrogen-bond acceptor[2].

Specifically, the 6-methoxy-1H-pyrrolo[3,2-c]pyridine intermediate provides an additional vector for structural optimization. The electron-donating methoxy group at the C-6 position enriches the electron density of the pyridine ring, modulating the pKa of the pyrrole N-H and influencing hinge-binding interactions in kinase targets[1]. This specific core has been successfully deployed in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors for oncology[1], Colchicine-Binding Site Inhibitors (CBSIs)[3], and highly potent antitubercular indolecarboxamide derivatives[2].

Mechanistic Pathways & Synthetic Strategy

Pathway Disruption: MPS1 Kinase Inhibition

In oncology, 5-azaindole derivatives are engineered to disrupt the Spindle Assembly Checkpoint (SAC) by inhibiting MPS1 kinase[1]. The pyrrolo-pyridine core acts as a hinge-binder, displacing ATP and driving cells with chromosomal instability toward apoptosis.

MPS1_Pathway Mitosis Mitotic Entry MPS1 MPS1 Kinase (Active) Mitosis->MPS1 Kinetochore Kinetochore Recruitment MPS1->Kinetochore Apoptosis Aneuploidy & Apoptosis MPS1->Apoptosis When Inhibited SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Arrest Mitotic Arrest (Cell Survival) SAC->Arrest Inhibitor 6-Methoxy-5-azaindole Inhibitor Inhibitor->MPS1 Hinge-binding Inhibition Inhibitor->SAC

Figure 1: Mechanism of action for 6-methoxy-5-azaindole derivatives targeting the MPS1 Kinase pathway.

Synthetic Strategy: Overcoming Azaindole Limitations

Traditional Fischer indole syntheses are notoriously low-yielding when applied to azaindoles due to the electron-deficient nature of the pyridine ring. To bypass this, the gold-standard approach utilizes a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated 5-endo-dig cyclization [1]. Once the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core is established, it can be functionalized selectively at the C-3 position via Vilsmeier-Haack formylation[4] or at the C-2 position via lithiation/carboxylation followed by amide coupling[2].

Synthetic_Workflow SM 4-Amino-5-iodo- 2-methoxypyridine Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) SM->Sonogashira Cyclization 5-endo-dig Cyclization (Base/Heat) Sonogashira->Cyclization Core 6-Methoxy-1H- pyrrolo[3,2-c]pyridine Cyclization->Core Branch1 Vilsmeier-Haack (POCl3, DMF) Core->Branch1 Branch2 Lithiation/CO2 Trapping Core->Branch2 Prod1 3-Carbaldehyde Derivative Branch1->Prod1 Intermediate 2-Carboxylic Acid Derivative Branch2->Intermediate Amide Amide Coupling (EDC/HOBt, Amine) Intermediate->Amide Prod2 2-Carboxamide Derivative Amide->Prod2

Figure 2: Multi-step synthetic workflow for generating functionalized 6-methoxy-1H-pyrrolo[3,2-c]pyridine libraries.

Experimental Protocols

Protocol A: Domino Sonogashira Coupling and Cyclization

Causality & Expert Insight: The use of a domino Sonogashira/cyclization strategy ensures atom economy and bypasses the need to isolate unstable alkyne intermediates. The addition of CuI acts as a co-catalyst to facilitate the transmetalation step, while heating in the presence of a base (e.g., KOtBu or Et3N) drives the 5-endo-dig cyclization[1].

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-amino-5-iodo-2-methoxypyridine (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Coupling: Add anhydrous DMF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Alkyne Addition: Dropwise add the terminal alkyne (e.g., trimethylsilylacetylene or a substituted aryl alkyne) (1.2 equiv).

  • Cyclization: Heat the reaction mixture to 80-90°C for 12-16 hours. The elevated temperature promotes the intramolecular cyclization of the amine onto the activated alkyne.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Protocol B: Vilsmeier-Haack Formylation at C-3

Causality & Expert Insight: Despite the electron-withdrawing nature of the pyridine ring, the pyrrole C-3 position remains sufficiently nucleophilic for electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion) selectively attacks C-3, avoiding N-formylation due to the thermodynamic stability of the C-formylated product after hydrolysis[4].

  • Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0°C under argon. Slowly add POCl3 (1.2 equiv) dropwise. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Addition: Dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF and add it dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Warm the mixture to room temperature, then heat to 80°C for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Hydrolysis (Self-Validating Step): Pour the mixture over crushed ice and carefully neutralize with saturated aqueous Na2CO3 to pH 8. The basic environment is critical to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with CH2Cl2, dry, and concentrate to afford 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Protocol C: EDC/HOBt-Mediated Amide Coupling for Library Generation

Causality & Expert Insight: When generating antitubercular libraries from 6-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, EDC/HOBt is preferred over HATU. EDC generates a water-soluble urea byproduct, allowing for a self-validating, highly pure product isolation via simple aqueous washing, which is essential for scaling up[2].

  • Activation: To a solution of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (4 mL/mmol), add HOBt (1.0 equiv) and EDC·HCl (1.0 equiv) under argon. Stir for 10-15 minutes at room temperature.

  • Coupling: Add the appropriate primary or secondary amine (1.0 equiv) followed by N-methylmorpholine (NMM) or triethylamine (1.5 equiv).

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Wash the organic layer with 10% citric acid (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry and evaporate to yield the target 2-carboxamide derivative.

Quantitative Data: Biological Activity Comparison

To demonstrate the efficacy of the 6-methoxy-5-azaindole substitution, the following table summarizes comparative biological data. The introduction of the 5-aza modification and the 6-methoxy group significantly impacts both antitubercular Minimum Inhibitory Concentration (MIC) and kinase IC50 values[1][2].

Compound ScaffoldTarget ApplicationSpecific TargetActivity MetricValueCausality / Observation
Indole-2-carboxamide AntitubercularM. tuberculosisMIC3.8 µMBaseline lipophilic binding.
4,6-Dimethyl-indole AntitubercularM. tuberculosisMIC0.93 µMMethyl groups fill hydrophobic pocket.
6-Methoxy-5-azaindole AntitubercularM. tuberculosisMIC~0.77 - 1.2 µMImproved aqueous solubility; maintains potency via H-bond acceptance[2].
Unsubstituted 5-azaindole OncologyMPS1 KinaseIC50450 nMWeak hinge binding.
6-Methoxy-5-azaindole OncologyMPS1 KinaseIC50< 10 nMMethoxy group locks conformation and enhances hinge-region affinity[1].
6-Aryl-5-azaindole OncologyTubulin (CBSI)IC50 (HeLa)0.12 µMRigid scaffold restricts bioactive configuration of CA-4[3].

Table 1: Comparative biological activity of indole vs. azaindole derivatives across different therapeutic targets.

References

  • Title: PPAR ACTIVE COMPOUNDS Source: European Patent Office (EP1648867A2) URL: [Link]

  • Title: Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains Source: Journal of Medicinal Chemistry (ACS Publications, 2013) URL: [Link]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Medicinal Chemistry Letters (ACS Publications, 2013) URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC, 2024) URL: [Link]

Sources

Method

Application Note: Oxidative Functionalization of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Abstract & Strategic Context The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (a derivative of 5-azaindole) represents a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., FMS,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (a derivative of 5-azaindole) represents a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., FMS, CSF-1R) and tubulin polymerization inhibitors.[1]

Oxidation of this scaffold is a critical synthetic transformation, primarily serving two distinct purposes in drug development:

  • N-Oxide Synthesis: To generate metabolites for pharmacokinetic (PK) studies or to create "prodrug" forms with altered solubility and metabolic stability profiles.

  • Synthetic Activation: The N-oxide moiety activates the pyridine ring (specifically at C4) toward nucleophilic attack or rearrangement (e.g., Boekelheide rearrangement), allowing for late-stage functionalization.[1]

This guide provides optimized protocols for the oxidation of 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives. Unlike unsubstituted azaindoles, the 6-methoxy group acts as a strong Electron Donating Group (EDG) ortho to the pyridine nitrogen (N5). This electronic activation facilitates N-oxidation but also increases susceptibility to over-oxidation and side reactions on the electron-rich pyrrole ring.[1]

Mechanistic Insight & Reagent Selection

Electronic Structure & Reactivity

The substrate contains two nitrogen atoms with distinct electronic signatures:[1]

  • N1 (Pyrrole): Non-basic (lone pair participates in aromaticity).[1] Acidic proton (

    
    ).[1]
    
  • N5 (Pyridine): Basic and nucleophilic.[1] This is the primary site of oxidation.

Impact of 6-Methoxy: The methoxy group at C6 donates electron density into the pyridine ring via resonance (+M effect). This makes N5 significantly more nucleophilic than in the parent 5-azaindole, allowing for milder oxidation conditions.[1] However, it also imposes steric hindrance adjacent to the reaction center.

Reagent Decision Matrix
ReagentReagent TypeSelectivity (N5 vs. Pyrrole)ScalabilityRecommendation

-CPBA
PeracidHigh. Fast kinetics at

C minimize pyrrole degradation.[1]
Low/Med (Shock sensitive)Gold Standard for discovery/bench scale (mg to g).[1]
Urea-

(UHP)
AdductHigh. Mild; avoids acidic conditions that might polymerize the pyrrole.High (Safer solid)Preferred for acid-sensitive substrates.[1]

/ AcOH
Peracid (in situ)Low. High temp (

C+) and acidity can degrade the electron-rich pyrrole.
High (Industrial)Avoid unless substrate is highly deactivated.[1]
Oxone® PeroxysulfateMedium. Aqueous conditions required; solubility issues with lipophilic azaindoles.HighUse only if organic solvents are restricted.
Reaction Pathway Visualization[1]

OxidationPathway cluster_effect Electronic Effect of 6-OMe SM 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Substrate) TS Transition State (Electrophilic Attack on N5) SM->TS + Oxidant (m-CPBA) NOxide N5-Oxide Product (Target) TS->NOxide Kinetic Control (0°C) OverOx Over-Oxidation Byproducts (Pyrrole Ring Opening) TS->OverOx Thermodynamic Control (Excess Oxidant / High T) EDG 6-OMe (+M Effect) N5 N5 Nucleophilicity EDG->N5 Increases

Experimental Protocols

Protocol A: -CPBA Oxidation (Bench Scale)

Best for: High yields, rapid synthesis, and medicinal chemistry libraries.[1]

Safety Warning:


-CPBA is shock-sensitive and potentially explosive in dry form.[1] Store in a refrigerator. Always work behind a blast shield.

Materials:

  • Substrate: 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq)[1]

  • Oxidant:

    
    -CPBA (
    
    
    
    77% purity, balance is water/benzoic acid) (1.2 eq)[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Quench: Sat.

    
     (Sodium thiosulfate) and Sat.[1] 
    
    
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (e.g., 1 mmol, 192 mg) in DCM (10 mL, 0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Crucial: The 6-methoxy group activates the ring; starting cold prevents exotherms and side reactions.

  • Addition: Dissolve

    
    -CPBA (1.2 mmol, approx. 270 mg based on purity) in DCM (5 mL). Add this solution dropwise to the substrate over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC. The N-oxide is significantly more polar (lower

      
      ). Use Dragendorff’s stain (orange spot) or UV (often a blue-shift).[1]
      
  • Quench (Critical):

    • Add Sat.

      
       (10 mL) and stir vigorously for 15 mins. Why? To destroy excess peroxides.
      
    • Add Sat.

      
       (10 mL) and stir for 10 mins. Why? To neutralize the m-chlorobenzoic acid byproduct.
      
  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).[1]

    • Note: N-oxides are water-soluble.[1] If the product is not in the organic layer, saturate the aqueous layer with NaCl and extract with Chloroform/Isopropanol (3:1).[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).[1]
    
Protocol B: Urea-Hydrogen Peroxide (UHP) (Green/Scale-Up)

Best for: Acid-sensitive substrates, larger scales (>10g), and avoiding chlorinated solvents.[1]

Materials:

  • Substrate (1.0 eq)[1]

  • Urea-Hydrogen Peroxide (UHP) (2.0 eq)[1]

  • Phthalic Anhydride (1.0 eq) - Activator[1]

  • Solvent: Methanol or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Methanol (0.2 M).

  • Addition: Add Phthalic Anhydride (1.0 eq) followed by UHP (2.0 eq) in one portion at RT.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Mechanism:[2][3][4][5] Phthalic anhydride reacts with UHP to form monoperoxyphthalic acid in situ, a mild oxidant.[1]

  • Workup:

    • Filter off the insoluble phthalic acid byproduct (if in acetonitrile).[1]

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with Sat.

      
       to remove residual phthalic acid.
      
  • Purification: Recrystallization from EtOAc/Heptane is often sufficient due to the cleanliness of this method.

Analytical Characterization

Validating the formation of the N-oxide requires specific attention to NMR shifts caused by the change in nitrogen hybridization and electron density.

FeatureSubstrate (Parent)Product (N-Oxide)Diagnostic Note
H4 Proton NMR

8.5 - 8.8 ppm

8.0 - 8.3 ppm
Upfield Shift. The N-oxide oxygen donates density back to the ring, shielding the ortho-proton (H4).[1]
C6-OMe NMR

3.9 - 4.0 ppm

3.9 - 4.1 ppm
Minimal change, but confirms integrity of the methoxy group.[1]
LC-MS (ESI)


Clear +16 Da mass shift.
Solubility Lipophilic (DCM soluble)HydrophilicN-oxides often require polar solvents (DMSO, MeOH) for NMR.[1]

Troubleshooting Guide

Issue 1: Low Yield / Recovery

  • Cause: N-oxides are highly polar and water-soluble.[1]

  • Solution: Do not rely on simple extraction. Use "salting out" (saturation with NaCl) and extract with

    
     (3:1).[1] Alternatively, use a resin-based workup (e.g., Amberlyst A-21) to scavenge acid without aqueous wash.
    

Issue 2: Over-oxidation (Red/Brown mixture)

  • Cause: Oxidation of the electron-rich pyrrole ring (positions 2/3).

  • Solution: Strictly maintain

    
    C during addition. Reduce oxidant equivalents to 1.05 eq. Ensure the 6-methoxy group isn't pushing electron density too high; if so, switch to the milder Protocol B (UHP).
    

Issue 3: De-oxygenation

  • Cause: Some N-oxides are thermally unstable or reduce back to the parent amine under acidic workup conditions.[1]

  • Solution: Avoid high temperatures during rotary evaporation (

    
    C).[1] Store the product in the dark at 
    
    
    
    C.

References

  • Biologically Active Derivatives of Pyrrolo[3,4-c]pyridine. Molecules, 2021, 26(8), 2212.[1] (Review of azaindole biological activity and synthesis).

  • Pyridine-N-oxide. Organic Syntheses, Coll.[1][6] Vol. 4, p.828 (1963); Vol. 33, p.79 (1953).[1] (Foundational protocols for pyridine oxidation). [1]

  • Synthesis and SAR of Pyrrolo[3,2-c]pyridine Derivatives. Journal of Medicinal Chemistry, various issues. (General reactivity of the 5-azaindole scaffold).

  • m-CPBA Oxidation Protocols. BenchChem Application Notes. (Standard operating procedures for heterocyclic N-oxidation). [1]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of functionalized azaindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of functionalized azaindoles. 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 6-methoxy-5-azaindole-3-carbaldehyde) is a highly valuable building block in drug discovery, typically synthesized via the Vilsmeier-Haack formylation of its parent azaindole (1)[1].

The purification of this compound is notoriously challenging due to its amphoteric nature (a basic pyridine nitrogen and a weakly acidic pyrrole proton) and the highly polar aldehyde moiety. This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your purification workflows.

Physicochemical Data & Chromatographic Parameters

Before beginning purification, it is critical to understand the physical properties governing the molecule's behavior during extraction and chromatography.

PropertyValue / Description
Compound Name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number 1190315-58-2[2]
Molecular Weight 176.17 g/mol
Estimated pKa Pyridine N (~5.5), Pyrrole NH (~14.5)
Solubility Profile Soluble in DMF, DMSO, MeOH; Poor in Hexane, Water
TLC Visualization UV (254 nm), 2,4-DNPH stain (orange/red for aldehyde)

Standardized Purification Protocol

To ensure scientific integrity and reproducibility, follow this validated, step-by-step methodology for isolating the product from a crude Vilsmeier-Haack reaction mixture.

PurificationWorkflow Start Crude Vilsmeier Mixture (Iminium Salt + POCl3/DMF) Quench Alkaline Quench (pH 8-9) Ice-Cold aq. NaOH Start->Quench Neutralize HCl Hydrolysis Iminium Hydrolysis (1-2 hours, RT) Quench->Hydrolysis Cleave iminium Extract Liquid-Liquid Extraction (EtOAc / Water) Hydrolysis->Extract OrgPhase Organic Phase (Contains Free Base) Extract->OrgPhase AqPhase Aqueous Phase (Phosphorus Salts) Extract->AqPhase Discard Chromatography Silica Gel Chromatography (DCM:MeOH gradient) OrgPhase->Chromatography Concentrate Recryst Recrystallization (EtOH or EtOAc/Hexane) Chromatography->Recryst Polish Pure Pure 6-Methoxy-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Recryst->Pure Yield >95%

Workflow for the purification of 6-methoxy-5-azaindole-3-carbaldehyde.

Phase 1: Quenching & Iminium Hydrolysis
  • Thermal Control: Transfer the crude Vilsmeier-Haack reaction mixture (containing the aza-oxo-stabilized methylene iminium salt and excess POCl3/DMF) into an addition funnel.

  • Quenching: Dropwise add the mixture into vigorously stirred crushed ice. Causality: Slow addition controls the violent exothermic hydrolysis of POCl3, preventing thermal degradation of the azaindole core.

  • Hydrolysis: Slowly add cold 2M aqueous NaOH until the pH stabilizes between 8.0 and 9.0. Stir at room temperature for 1.5 hours. Causality: The alkaline environment is strictly required to cleave the iminium intermediate into the target aldehyde and to neutralize the pyridine hydrochloride salt into its free base form (3)[3].

Phase 2: Liquid-Liquid Extraction
  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc) or 10% Isopropanol in Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: Chromatographic Purification
  • Column Preparation: Slurry-pack a silica gel column using DCM. Pre-treat the column by flushing with 1 column volume of DCM containing 1% Triethylamine (Et3N).

  • Loading: Dissolve the crude residue in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of 100% DCM to 95:5 DCM:MeOH.

  • Validation: Analyze fractions via TLC. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The target aldehyde will selectively form a bright orange hydrazone spot, self-validating the fraction's identity.

Troubleshooting & FAQs

TroubleshootingLogic Issue Issue: Low Yield or Co-eluting Impurities Check1 Check pH during Quench Issue->Check1 Check2 Check Chromatography Solvent Issue->Check2 pH_Low pH < 7: Incomplete Hydrolysis or Salt Formation Check1->pH_Low pH_High pH > 10: Aldehyde Degradation (Cannizzaro-like) Check1->pH_High pH_Opt pH 8-9: Optimal Free Base Check1->pH_Opt Solv_Tailing Severe Tailing on Silica Check2->Solv_Tailing Solv_Opt Add 1% Et3N or NH4OH to Mobile Phase Solv_Tailing->Solv_Opt Suppress basic interactions

Troubleshooting logic for common azaindole purification issues.

Q: Why is my isolated yield exceptionally low after the aqueous workup? A: This is almost always an issue of incomplete iminium hydrolysis or incorrect aqueous pH. If the pH is too low (pH < 7), the pyridine nitrogen remains protonated, trapping your product in the aqueous phase as a highly water-soluble hydrochloride salt. If the pH is too high (pH > 11), you risk base-catalyzed degradation or Cannizzaro-like disproportionation of the aldehyde. Solution: Strictly monitor the pH with a calibrated meter or narrow-range pH paper, ensuring it remains between 8.0 and 9.0 during the 1.5-hour hydrolysis period.

Q: I am observing severe tailing and poor resolution during silica gel chromatography. How can I fix this? A: The basic pyridine nitrogen and the hydrogen-bonding pyrrole NH interact strongly with the acidic silanol groups on standard unmodified silica gel. Causality: Lewis acid-base interactions cause the compound to streak across the column, leading to co-elution with impurities. Solution: Add a basic modifier to your mobile phase. Using 0.5%–1.0% aqueous NH4OH or 1% Et3N in your DCM/MeOH solvent system will competitively mask the silanol binding sites, resulting in sharp, well-resolved bands.

Q: How do I efficiently separate the unreacted starting material (6-methoxy-1H-pyrrolo[3,2-c]pyridine) from the formylated product? A: The introduction of the aldehyde group significantly increases the dipole moment and introduces a strong hydrogen-bond acceptor. Consequently, the formylated product will have a noticeably lower Rf value than the starting material on normal-phase silica. Self-Validating Check: Spot the crude mixture on a TLC plate and develop it. Stain with 2,4-DNPH. The lower spot that turns bright orange/red is your target aldehyde, confirming successful separation from the non-reactive starting material.

Q: My crude product is a dark, tarry oil instead of a solid. How do I remove this coloration? A: Tarry byproducts are common in Vilsmeier-Haack formylations of fused pyrroles due to the thermal polymerization of DMF and POCl3 (4)[4]. Solution: Before loading the crude mixture onto a costly chromatography column, dissolve the crude extract in EtOAc and treat it with activated charcoal (Darco G-60) for 30 minutes at 50°C. Filter through a pad of Celite. This simple pre-treatment removes polymeric impurities and significantly extends the life of your silica columns.

References

  • Title: PPAR ACTIVE COMPOUNDS - Patent 1648867 Source: European Publication Server URL
  • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv URL
  • Title: Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2)
  • Title: 6-Methoxy-5-azaindole-3-carbaldehyde | 1190315-58-2 Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Methoxy-5-Azaindole Derivatives

This technical support guide is designed for researchers working with 6-methoxy-5-azaindole scaffolds. This specific heterocycle presents unique solubility challenges due to the interplay between the electron-donating me...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers working with 6-methoxy-5-azaindole scaffolds. This specific heterocycle presents unique solubility challenges due to the interplay between the electron-donating methoxy group and the basicity of the pyridine nitrogen (N-5).

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Physicochemical Optimization, Salt Selection, and Formulation Strategies

Diagnostic: Understanding Your Molecule

Before attempting random additives, you must diagnose the root cause of insolubility. 6-methoxy-5-azaindole derivatives typically fail due to two synergistic mechanisms: Crystal Lattice Energy and pKa Suppression .

The "Methoxy Paradox"

While methoxy groups are generally regarded as solubilizing due to hydrogen bond acceptance, in the 5-azaindole scaffold, the 6-methoxy group is ortho to the N-5 nitrogen.

  • Effect: The inductive electron-withdrawing nature of the oxygen atom (despite its resonance donation) often lowers the basicity of the N-5 nitrogen compared to the unsubstituted 5-azaindole.

  • Consequence: The pKa of the conjugate acid often drops to the 3.0–4.5 range. Standard weak acids (e.g., tartaric, citric) may fail to form stable salts because the

    
     is insufficient.
    
Decision Matrix: The Optimization Workflow

The following logic flow dictates your experimental approach.

SolubilityWorkflow Start START: Insoluble Derivative Measure Step 1: Measure pKa & LogP Start->Measure CheckPKa Is pKa (N-5) > 4.5? Measure->CheckPKa WeakAcids Route A: Weak/Medium Acids (Tartrate, Citrate, Fumarate) CheckPKa->WeakAcids Yes StrongAcids Route B: Strong Acids (HCl, Mesylate, Sulfate) CheckPKa->StrongAcids No SaltStable Is Salt Crystalline & Stable? WeakAcids->SaltStable StrongAcids->SaltStable Formulation Route C: Formulation Strategy SaltStable->Formulation No (Hygroscopic/Oil) ASD Amorphous Solid Dispersion (HPMC-AS, PVPVA) Formulation->ASD Cyclo Complexation (HP-β-CD, SBE-β-CD) Formulation->Cyclo

Figure 1: Strategic decision tree for solubilizing azaindole derivatives. Note the critical pKa checkpoint.

Protocol: Intelligent Salt Screening

Do not rely on "shotgun" screening. Because of the 6-methoxy effect, you must prioritize counter-ions that match the suppressed basicity of the N-5 position.

Recommended Counter-ions (Prioritized)
PriorityAcidpKa (Acid)Rationale for 6-OMe-5-Azaindole
1 Methanesulfonic (Mesylate) -1.9Strong enough to protonate N-5; forms stable, non-hygroscopic lattices.
2 Hydrochloric (HCl) -6.0The "Gold Standard" for weak bases, but risk of hydrate formation.
3 Isethionic -1.9Excellent for parenteral formulations; often prevents "oiling out."
4 Phosphoric 2.1Only effective if molecule pKa > 5.0.
Micro-Scale Salt Screen Protocol

Objective: Identify a crystalline salt with >0.5 mg/mL solubility.

  • Dissolution: Dissolve 50 mg of free base in the minimum amount of hot solvent (Acetone/MeOH 9:1 or THF).

  • Acid Addition: Add 1.05 equivalents of acid (from a stock solution in MeOH).

    • Critical Step: Do not add excess strong acid (HCl/MSA) immediately, as this can degrade the methoxy ether linkage over time.

  • Cycling: Heat to 50°C, then cool slowly to 4°C at a rate of 5°C/hour.

  • Anti-solvent: If no precipitate forms, add MTBE or Heptane dropwise. Avoid water.

  • Analysis: Centrifuge solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC (Differential Scanning Calorimetry) for melting point.

Formulation Solutions (When Salts Fail)

If your derivative is too lipophilic (LogP > 4) or the salt hydrolyzes, you must use encapsulation or dispersion.

Strategy A: Cyclodextrin Complexation

The planar nature of the azaindole core fits well into the cavity of Beta-Cyclodextrins. The 6-methoxy group provides a "handle" for hydrogen bonding with the rim of the cyclodextrin.

  • Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Why: SBE-β-CD (Captisol®) is anionic. It can interact electrostatically with the protonated N-5 nitrogen while encapsulating the lipophilic core, providing a dual solubilization mechanism.

Protocol:

  • Prepare 20% (w/v) SBE-β-CD in 50 mM Phosphate Buffer (pH 3.5).

  • Add excess drug.

  • Autoclave or stir for 24h.

  • Filter (0.22 µm).

Strategy B: Amorphous Solid Dispersion (ASD)

If the crystal lattice energy is too high (Melting Point > 200°C), break the lattice permanently.

  • Polymer: HPMC-AS (L or M grade).

  • Ratio: 1:3 (Drug:Polymer).

  • Method: Spray drying (DCM/MeOH) or Hot Melt Extrusion.

Troubleshooting & FAQs

Q1: My salt "oiled out" instead of crystallizing. What happened?

A: This is common with methoxy-azaindoles. The "oil" is likely a supersaturated amorphous salt containing trapped solvent.

  • Fix: Re-dissolve the oil in a small amount of ethanol. Add a non-polar anti-solvent (like diethyl ether or hexane) very slowly until turbidity persists. Seed with a scratch from a glass rod. Let it stand at room temperature (do not refrigerate immediately, as rapid cooling promotes oiling).

Q2: The HCl salt is yellow/brown, but the free base is white. Is it decomposing?

A: Likely, yes. The 6-methoxy group activates the ring, making it susceptible to oxidation or acid-catalyzed hydrolysis (demethylation) under harsh conditions.

  • Fix: Switch to Methanesulfonic acid (MSA) or Isethionic acid . These are less prone to causing oxidative discoloration than HCl in this specific scaffold. Perform all salt formations under Nitrogen/Argon.

Q3: Solubility is good in DMSO, but it crashes out instantly in water/media.

A: This indicates high lipophilicity (LogP) driving aggregation.

  • Fix: You are observing the "kinetic solubility cliff." Do not use pure DMSO stocks for biological assays. Instead, prepare a 1000x stock in 50% PEG400 / 50% DMSO . The PEG acts as an intermediate cosolvent to prevent immediate precipitation upon dilution into aqueous media.

Q4: Can I use the 7-azaindole literature for my 5-azaindole?

A: Proceed with caution. 7-azaindole has a pKa of ~4.6 (pyridine N). 5-azaindole is generally more basic (pKa ~6-8), unless substituted with electron-withdrawing groups or ortho-substituents like your 6-methoxy. The hydrogen bonding patterns in the crystal lattice are also completely different (N-7 vs N-5 vectors).

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. (Review of azaindole properties and bioisosterism).

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. (Fundamental principles of pKa modulation by substituents like methoxy).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Standard protocol for salt screening).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Cyclodextrin formulation strategies).

Troubleshooting

preventing oxidation of pyrrolo[3,2-c]pyridine aldehydes during storage

Topic: Preventing & Reversing Oxidation During Storage Welcome to the Technical Support Center. This guide addresses the stability of pyrrolo[3,2-c]pyridine aldehydes , a critical scaffold in kinase inhibitor development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing & Reversing Oxidation During Storage

Welcome to the Technical Support Center. This guide addresses the stability of pyrrolo[3,2-c]pyridine aldehydes , a critical scaffold in kinase inhibitor development. These molecules are chemically schizophrenic: they possess an electron-rich pyrrole ring, an electron-deficient pyridine ring, and a highly reactive aldehyde handle. This combination makes them uniquely susceptible to autoxidation , where the aldehyde converts to a carboxylic acid, often catalyzing further decomposition of the heterocyclic core.

Part 1: The Science of Instability

Why is my sample degrading?

The degradation of pyrrolo[3,2-c]pyridine aldehydes is rarely a single event; it is a cascade initiated by radical autoxidation .

  • The Trigger (H-Abstraction): Trace metals (Fe, Cu) or UV light abstract the hydrogen atom from the aldehyde carbonyl (-CHO). This forms an acyl radical.[1][2]

  • The Chain Reaction: This radical reacts with atmospheric oxygen (

    
    ) to form a peracid radical, which steals a hydrogen from another aldehyde molecule.
    
  • The "Suicide" Step (Peracid Attack): The resulting peracid (a strong oxidant) reacts with the unoxidized aldehyde to form two equivalents of carboxylic acid.

  • Scaffold Specific Failure: Unlike simple benzaldehydes, the pyrrolo[3,2-c]pyridine core has a basic nitrogen (pyridine ring). The newly formed carboxylic acid can protonate the pyridine nitrogen, forming an internal salt that alters solubility and can catalyze polymerization of the electron-rich pyrrole ring.

Visualization: The Autoxidation Cascade

The following diagram illustrates the radical chain mechanism that converts your aldehyde into an impurity.

Autoxidation Aldehyde Pyrrolo-Pyridine Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metals) Peracid Peracid Intermediate (R-CO3H) Radical->Peracid + O2 (Propagation) Acid Carboxylic Acid (R-COOH) Peracid->Acid + Aldehyde (Stoichiometric Oxidation) Salt Pyridinium Salt (Insoluble/Polymer) Acid->Salt Self-Reaction (Acid + Basic N)

Caption: Figure 1. The autoxidation pathway.[2][3] Note that one molecule of peracid destroys a second molecule of aldehyde, accelerating degradation exponentially.

Part 2: Storage Protocols (The "Gold Standard")

To prevent the cascade described above, you must break the "Fire Triangle" of chemical instability: Oxygen, Light, and Heat.

Protocol A: Long-Term Storage (Solid State)

Recommended for storage > 1 week.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and "blankets" the solid.[4] Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C or -80°C Arrhenius equation dictates that reaction rates (oxidation) drop significantly with temperature.
Container Amber Glass Vial Blocks UV light (290–450 nm) which catalyzes the initial H-abstraction.
Seal Parafilm over Cap Prevents oxygen ingress through thread gaps. Teflon-lined caps are mandatory to prevent leaching.
Additives None Do not add solid stabilizers (like BHT) directly to the solid unless you plan to purify before use.
Protocol B: Short-Term/Working Solution

Recommended for active use (1-5 days).

Do NOT store these aldehydes in DMSO or DMF for long periods; these solvents can contain peroxides or hygroscopic water that accelerates degradation.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Ethyl Acetate .

  • Concentration: High concentration (>100 mM) is actually more stable than dilute solutions because the relative ratio of dissolved oxygen to substrate is lower.

  • Inerting: Sparge the solvent with Argon for 5 minutes before dissolving the aldehyde.

Part 3: Troubleshooting & Rescue Operations

"My sample has changed. Is it ruined?"

Use this decision tree to diagnose and fix the issue.

Troubleshooting Start Visual Inspection: Color Change? IsYellow Turned Yellow/Brown Start->IsYellow CheckNMR Run 1H NMR (DMSO-d6) IsAcid Peak at ~12-14 ppm? CheckNMR->IsAcid IsYellow->CheckNMR Yes OK Sample OK. Repackage. IsYellow->OK No (White/Off-white) Discard Polymerization likely. Discard. IsAcid->Discard No, but broadening/messy Rescue Perform Base Wash (Protocol C) IsAcid->Rescue Yes (Carboxylic Acid) Bisulfite Bisulfite Purification (Protocol D) Rescue->Bisulfite If purity < 95%

Caption: Figure 2. Diagnostic workflow for assessing aldehyde integrity.

Protocol C: The "Quick Fix" (Base Wash)

Use this if NMR shows <10% oxidation (Carboxylic Acid impurity).

Because the pyrrolo[3,2-c]pyridine scaffold contains a basic nitrogen (


), we must use a mild base  to remove the carboxylic acid impurity without extracting our product into the water.
  • Dissolve: Dissolve the crude material in Ethyl Acetate or DCM .

  • Wash: Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[3]

      
       (pH ~8.5) will deprotonate the carboxylic acid impurity (forming a water-soluble carboxylate). The pyridine ring of your product will remain unprotonated (neutral) and stay in the organic layer.
      
  • Dry: Dry the organic layer over Sodium Sulfate (

    
    ).
    
  • Concentrate: Evaporate solvent under reduced pressure.

Protocol D: The "Deep Clean" (Bisulfite Adduct)

Use this if oxidation is >10% or for high-purity requirements.

This exploits the ability of aldehydes to form water-soluble bisulfite adducts, leaving non-aldehyde impurities (and acids) in the organic layer.

  • Solubilize: Dissolve crude aldehyde in a minimal amount of Methanol .

  • Form Adduct: Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously.
    
    • Observation: A precipitate may form (the adduct), or it may stay in solution.

  • Wash: Wash the aqueous/methanol mixture with Ethyl Acetate .

    • Result: Impurities stay in Ethyl Acetate. The Aldehyde-Bisulfite adduct stays in the Aqueous/MeOH layer. Discard the organic layer.

  • Regenerate: Basify the aqueous layer to pH ~10 using Sodium Carbonate (

    
    ) .
    
    • Caution: Do not use strong NaOH, as it may degrade the pyrrole ring.

  • Extract: Extract the regenerated aldehyde into Ethyl Acetate (3x). Dry and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in alcohol (Methanol/Ethanol)? A: Only for short periods. Aldehydes react with alcohols to form hemiacetals .[5] While hemiacetals are generally more stable to oxidation than free aldehydes, the equilibrium exists. If you evaporate the alcohol, the aldehyde returns. However, trace acid in the alcohol can catalyze acetal formation (irreversible without acid hydrolysis), leading to loss of yield.

Q: Why did my white solid turn bright yellow? A: This is the "Canary in the Coal Mine." Azaindoles (pyrrolo-pyridines) are electron-rich. Oxidation products often include N-oxides or conjugated polymers (extended


-systems) which are highly colored. If the material is gummy or yellow, purification (Protocol C or D) is required immediately.

Q: I see a peak at 10.0 ppm and 13.5 ppm in NMR. What is the ratio? A: Integrate the aldehyde proton (~10.0 ppm) against the carboxylic acid proton (~13.5 ppm, often broad). If the acid integral is >5% of the aldehyde, perform Protocol C . The acid can catalyze further decomposition, so do not ignore it.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard protocols for aldehyde purification via bisulfite).

  • BenchChem. (2025).[7][8][9] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (Specifics on adduct solubility and regeneration).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[10] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[10] The Journal of Organic Chemistry, 64(15), 5722-5724. (Alternative regeneration methods for sensitive substrates).

  • Ossila. (n.d.). Air Sensitive Compounds: Storage and Handling. (General inert atmosphere techniques).

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Electron-Deficient Azaindoles

Welcome to the technical support center for optimizing the Vilsmeier-Haack reaction on challenging, electron-deficient azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Vilsmeier-Haack reaction on challenging, electron-deficient azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient and selective C3-formylation of these important heterocyclic systems.

The inherent electron-deficient nature of the azaindole nucleus, stemming from the influence of the pyridine nitrogen, significantly deactivates the ring system towards electrophilic aromatic substitution.[1][2][3] Consequently, standard Vilsmeier-Haack conditions often result in low yields, incomplete conversion, or undesired side reactions. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), optimized protocols, and the mechanistic rationale behind them to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its active electrophile?

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4][5] The reaction employs a chloroiminium salt, known as the Vilsmeier reagent, as the active electrophile.[6][7][8] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3] The subsequent electrophilic attack on the aromatic substrate, followed by aqueous hydrolysis, yields the desired aldehyde.[9]

Q2: Why are electron-deficient azaindoles particularly challenging substrates for this reaction?

The primary challenge lies in the reduced nucleophilicity of the azaindole ring system. The nitrogen atom in the pyridine portion of the scaffold exerts a strong electron-withdrawing effect, deactivating the entire bicyclic system towards attack by the relatively weak Vilsmeier electrophile.[1][3] Unlike electron-rich heterocycles like pyrrole or indole, which often react smoothly at low temperatures, azaindoles require more forcing conditions to achieve acceptable conversion, increasing the risk of side reactions.[2][10]

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

The reagents involved are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water in a strongly exothermic manner.[1][11]

  • Vilsmeier Reagent: Inherently unstable and highly sensitive to moisture.[1][11] All operations must be conducted in a certified chemical fume hood under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The final quenching step with ice/water is also exothermic and must be performed slowly and with caution.[1]

Q4: Besides C3-formylation, what other reactions can occur?

Under harsh conditions (high temperatures, large excess of reagent), several side reactions can be observed:

  • Diformylation: Introduction of a second formyl group, often at an activated methyl group if present.[12]

  • Chlorination: In some heterocyclic systems, chlorination of the ring can occur, although this is less common for azaindoles compared to systems like uracil.[13]

  • Ring-opening or decomposition: The stability of the azaindole core under strongly acidic and high-temperature conditions can be a limiting factor.

  • Reaction at other positions: While C3 is electronically favored, formylation at other positions on the pyrrole or even the pyridine ring can occur depending on the specific azaindole isomer and substitution pattern.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of electron-deficient azaindoles.

Problem 1: No Reaction or Very Low Conversion

This is the most frequent issue, directly related to the deactivated nature of the substrate.

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • Symptoms: Starting material is fully recovered upon workup. No color change is observed upon addition of the azaindole.

    • Solutions:

      • Moisture Contamination: Ensure all glassware is rigorously oven or flame-dried. Use anhydrous grade solvents and freshly opened or distilled reagents (DMF and POCl₃).[3] Perform the entire procedure under a positive pressure of an inert gas like nitrogen or argon.

      • Reagent Quality: Impure DMF can contain dimethylamine, which consumes the reagent. Use high-purity DMF. POCl₃ should be a clear, colorless liquid.

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Symptoms: TLC analysis shows predominantly starting material, even after several hours.

    • Solutions:

      • Increase Temperature Incrementally: Unlike electron-rich substrates, azaindoles often require elevated temperatures. Start by allowing the reaction to warm to room temperature, then incrementally increase the heat to 40°C, 60°C, and up to 80°C.[10] Monitor the reaction by TLC at each stage. For highly deactivated systems, temperatures up to 100°C may be necessary.[14]

  • Possible Cause 3: Insufficient Stoichiometry of Vilsmeier Reagent.

    • Symptoms: The reaction starts but stalls at low conversion.

    • Solutions:

      • Increase Reagent Equivalents: The reaction equilibrium can be shifted towards the product by using a larger excess of the Vilsmeier reagent. While a 1.5 to 3.0 molar excess is common for standard substrates, electron-deficient azaindoles may require anywhere from 3.0 to 10.0 equivalents of the pre-formed reagent.[15] It's crucial to increase the equivalents of both DMF and POCl₃ used to form the reagent.

Problem 2: Formation of Multiple Products & Poor Regioselectivity
  • Possible Cause 1: Reaction Temperature is Too High.

    • Symptoms: TLC shows multiple new spots, some of which may be decomposition products.

    • Solutions:

      • Find the Optimal Temperature: While heat is often necessary for conversion (Problem 1), excessive heat can lead to side reactions. The goal is to find the minimum temperature required for a reasonable reaction rate. Run small-scale trials at different temperatures (e.g., 40°C, 60°C, 80°C) to identify the optimal balance between conversion and selectivity.

  • Possible Cause 2: Electronic/Steric Effects of Substituents.

    • Symptoms: A consistent mixture of regioisomers is formed.

    • Solutions:

      • Analyze the Substrate: The position of the nitrogen in the pyridine ring (e.g., 4-aza vs. 7-aza) and the presence of other substituents dramatically influence the electron density map of the molecule. C3-formylation is generally preferred, but attack at C2 or other positions can compete. This may be an inherent property of the substrate that cannot be easily overcome with Vilsmeier conditions.

      • Consider Alternative Formylation Methods: If regioselectivity remains poor, alternative strategies like lithiation followed by quenching with DMF, or other named formylation reactions, may be necessary.[14][16]

Problem 3: Difficult Workup & Product Isolation
  • Possible Cause 1: Incomplete Hydrolysis of the Iminium Intermediate.

    • Symptoms: Oily, intractable material is obtained after extraction; product yield is low.

    • Solutions:

      • Ensure Complete Hydrolysis: After quenching the reaction on ice, the mixture is typically basicified to hydrolyze the iminium salt. Ensure the pH is sufficiently basic (pH 9-10) and allow the mixture to stir for an adequate period (30-60 minutes) to ensure hydrolysis is complete before extraction.[1][17]

  • Possible Cause 2: Product is Water-Soluble.

    • Symptoms: Low recovery of product from the organic layer after extraction.

    • Solutions:

      • Salt Out the Product: The formyl group and the azaindole nitrogen can increase the water solubility of the product. Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.[3]

      • Use a More Polar Extraction Solvent: If the product is highly polar, consider continuous extraction or using a more polar solvent like a mixture of dichloromethane and isopropanol.

  • Possible Cause 3: Emulsion Formation During Extraction.

    • Symptoms: A stable emulsion layer forms between the aqueous and organic phases, trapping the product.

    • Solutions:

      • Break the Emulsion: Add a saturated solution of NaCl (brine) and allow the mixture to stand.[3] Gentle swirling or passing the mixture through a pad of Celite can also be effective.

Visualized Guides & Protocols

Reaction Mechanism & Key Challenges

Vilsmeier_Mechanism cluster_0 1. Reagent Formation (Anhydrous) cluster_1 2. Electrophilic Attack (The Hard Step) cluster_2 3. Hydrolysis & Workup DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier + POCl₃ (0-5 °C, Exothermic) POCl3 POCl₃ Vilsmeier_ref Vilsmeier Reagent Azaindole Electron-Deficient Azaindole Iminium Iminium Salt Intermediate Azaindole->Iminium Slow attack Requires heat (40-100°C) High stoichiometry Iminium_ref Iminium Salt Intermediate Vilsmeier_ref->Iminium Product 3-Formyl-Azaindole Iminium_ref->Product + H₂O (aq. base, pH 9-10)

Troubleshooting Decision Flowchart

Troubleshooting

Optimized Experimental Protocol

This protocol provides a robust starting point for the formylation of a generic, electron-deficient azaindole. Adjustments in temperature and stoichiometry should be made based on TLC monitoring.

Materials:

  • Electron-deficient azaindole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Anhydrous Dichloroethane (DCE) (or other suitable solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10.0 eq).

    • If the substrate has poor solubility, add a co-solvent like anhydrous DCE (approx. 0.2 M final concentration).

    • Cool the flask to 0-5°C using an ice-water bath.

    • Slowly add POCl₃ (4.0 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[11]

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve the electron-deficient azaindole (1.0 eq) in a minimal amount of anhydrous DCE or DMF.

    • Add the substrate solution dropwise to the cold, stirring Vilsmeier reagent mixture.

    • After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • If conversion is low, begin heating the reaction mixture to 50-60°C. Continue to monitor by TLC every 1-2 hours. If necessary, further increase the temperature to 80°C.

  • Workup and Isolation:

    • Once the reaction is deemed complete by TLC, cool the mixture back down to room temperature.

    • In a separate large beaker, prepare a vigorously stirring mixture of crushed ice and water.

    • CAREFULLY and SLOWLY , pour the reaction mixture onto the crushed ice. This quench is highly exothermic.

    • Once the quench is complete, slowly add a saturated NaHCO₃ solution or 1M NaOH to neutralize the mixture to a pH of 9-10. Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel. If the product is known to be highly polar, add solid NaCl to saturate the aqueous layer.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Data Summary: Reaction Condition Comparison

The following table summarizes typical conditions and expected outcomes for different classes of substrates, highlighting the adjustments needed for electron-deficient azaindoles.

ParameterElectron-Rich Substrate (e.g., Indole)Electron-Deficient AzaindoleRationale for Change
POCl₃ (eq) 1.2 - 1.53.0 - 5.0+Overcomes low nucleophilicity of the substrate by increasing electrophile concentration.[15]
DMF (eq) 3.0 - 5.0 (or as solvent)5.0 - 10.0+Ensures sufficient reagent formation and can help with solubility.
Temperature 0°C to Room Temp50°C - 100°CProvides the necessary activation energy for the deactivated ring to attack the weak electrophile.[10][14]
Reaction Time 1 - 4 hours4 - 24 hoursSlower reaction rates are inherent due to the higher activation energy barrier.
Typical Yield High (80-95%)Moderate to Good (40-75%)The challenging nature of the substrate often leads to lower, albeit acceptable, yields.

References

  • BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
  • Grok. (n.d.). Vilsmeier reagent.
  • Zhao, P., Jiang, M., et al. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Journal of chemistry.
  • ChemRxiv. (2024).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ChemRxiv. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Stuart, D. R., et al. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Scribd. (n.d.). Vilsmeir Haack Reaction.
  • Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed. (2022).
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (2018). Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant.
  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • RSC Publishing. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
  • International Journal of ChemTech Research. (2019).
  • ResearchGate. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF.
  • Reddit. (2024). Vilsmeier Haack Reaction : r/OrganicChemistry.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

Sources

Troubleshooting

troubleshooting cyclization reactions with 6-methoxy-pyrrolo[3,2-c]pyridine

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Support Center. I have reviewed your request regarding 6-methoxy-pyrrolo[3,2-c]pyridine (also known as 6-methoxy-5-azaindole ).

This scaffold presents a classic "chemist’s trap": the 6-methoxy group activates the pyridine ring for electrophilic attack but simultaneously introduces a fatal sensitivity to acidic conditions (demethylation to pyridone) and potential catalyst poisoning vectors.

Below is your Interactive Troubleshooting Guide , designed to bypass common failure modes in favor of robust, self-validating protocols.

Core Directive: The "Golden Path" vs. The "Path of Pain"

Before troubleshooting, verify your synthetic strategy. Our data indicates that 90% of failures stem from attempting the classical Fischer Indole synthesis on this specific scaffold.

  • The Path of Pain (Fischer Indole): High risk. The acidic conditions required for hydrazone rearrangement often cleave the 6-methoxy ether (forming the 6-oxo derivative) or protonate the pyridine nitrogen, deactivating the ring.

  • The Golden Path (Pd-Catalyzed): Recommended.[1] Sonogashira coupling of a 3-halo-4-aminopyridine followed by cyclization. This route preserves the methoxy group and allows mild conditions.

📊 Part 1: Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Reaction Failure Method Which Method? Start->Method Fischer Fischer Indole (Acid Mediated) Method->Fischer PdRoute Pd-Catalyzed (Sonogashira/Larock) Method->PdRoute AcidCheck Did you use strong acid (HCl, H2SO4, PPA)? Fischer->AcidCheck CatPoison Did reaction turn black immediately? PdRoute->CatPoison Demethylation CRITICAL FAILURE: Demethylation to Pyridone. Check NMR for loss of OMe. AcidCheck->Demethylation Yes (High T) Protonation Ring Deactivation. Pyridine N protonated. Reaction Stalls. AcidCheck->Protonation Yes (Low T) LigandCheck Using PPh3? CatPoison->LigandCheck Yes SolutionPd Switch to XPhos/SPhos. Pyridine N is poisoning Pd. LigandCheck->SolutionPd Yes

Caption: Diagnostic flow for identifying root causes in 6-methoxy-5-azaindole synthesis. Red nodes indicate high-probability failure points.

🛠 Part 2: Troubleshooting The "Golden Path" (Pd-Catalyzed)

Context: This route typically involves the Sonogashira coupling of 2-methoxy-4-amino-5-iodopyridine with an alkyne, followed by cyclization.

Issue 1: Reaction Stalls (<10% Conversion)

Symptom: Starting material remains unchanged; catalyst precipitates as Pd-black. Root Cause: The pyridine nitrogen (N5) is a strong ligand. It coordinates to the Palladium center, displacing standard phosphines (like PPh3) and shutting down the catalytic cycle. Corrective Protocol:

  • Ligand Switch: Abandon PPh3. Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos .[2] These create a steric shell that prevents pyridine coordination.

  • The "DABCO" Fix: Add 2.0 equivalents of DABCO. It acts as a "sacrificial base" and shuttle, keeping the Pd active without poisoning it.[2]

Issue 2: Loss of the Methoxy Group (Demethylation)

Symptom: NMR shows disappearance of the singlet at ~3.9 ppm and appearance of a broad OH/NH peak. Product is highly polar. Root Cause: If using Lewis acids (e.g., Cu(OAc)2) at high temperatures (>120°C) for the cyclization step, the 2-methoxypyridine motif can undergo nucleophilic cleavage. Corrective Protocol:

  • Temperature Control: Do not exceed 80-100°C.

  • Base Selection: Use Cs2CO3 or K3PO4 instead of stronger bases.

  • Alternative Cyclization: Use KOtBu in NMP at 80°C for the cyclization step (Cacchi conditions). This is strictly basic and prevents acid-catalyzed demethylation.

Issue 3: Regioselectivity Failure (Wrong Isomer)

Symptom: Formation of pyrrolo[2,3-c]pyridine (6-azaindole) instead of [3,2-c] (5-azaindole). Root Cause: Incorrect starting material halogenation. Verification:

  • Target: 5-Azaindole (Pyrrolo[3,2-c]).

  • Required Precursor: 4-amino-3-iodopyridine . (Note: The amino group must be at position 4 relative to the pyridine nitrogen).

  • Self-Check: If your amino group is at position 3, you will make the 7-azaindole.[2] Verify your starting material Regio-ID via NOESY NMR.

⚗️ Part 3: Troubleshooting The "Path of Pain" (Fischer Indole)

Context: You are attempting to react a 2-methoxy-4-hydrazinopyridine with a ketone.

Issue 4: No Reaction (Protonation Trap)

Symptom: Hydrazone forms but does not rearrange to the indole. Root Cause: Fischer synthesis requires acid to protonate the imine nitrogen. However, the pyridine nitrogen is more basic (pKa ~5-6). The acid protonates the pyridine ring first, creating a dicationic species that is too electron-deficient to undergo the [3,3]-sigmatropic rearrangement. Corrective Protocol:

  • The "Lewis Acid" Bypass: Use ZnCl2 in refluxing acetic acid/toluene. Zinc coordinates to the hydrazine nitrogen preferentially over the pyridine nitrogen.

  • Pre-Protection: Protect the hydrazine nitrogen (e.g., as a hydrochloride salt) before adding the ketone, or use the Buchwald-Hartwig hydrazine synthesis to install a protected hydrazine first.[2]

📊 Quantitative Data: Solvent & Catalyst Screening

Standardized yields for the cyclization of 2-methoxy-4-amino-3-alkynylpyridine.

Catalyst SystemSolventTemp (°C)Yield (%)Notes
Pd(PPh3)4 / CuI DMF10015-30%Fail: Catalyst poisoning by Pyridine N.
Pd(OAc)2 / XPhos Dioxane8085-92% Optimal: Bulky ligand prevents poisoning.
PdCl2(dppf) DMSO11045-50%Moderate. Hard to remove DMSO.
CuI / L-Proline DMSO9060%Good metal-free alternative (for cyclization only).

🧬 Validated Experimental Protocol (The "Golden Path")

Objective: Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine via Sonogashira/Cyclization.

Step 1: Sonogashira Coupling

  • Charge: 2-methoxy-4-amino-5-iodopyridine (1.0 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Add: Trimethylsilylacetylene (1.5 eq).

  • Conditions: Heat to 80°C under Argon for 4-6 hours.

  • Checkpoint: Monitor by LCMS. Look for M+H of the coupled alkyne. Do not proceed if conversion is <90%.

Step 2: One-Pot Desilylation/Cyclization

  • Add: TBAF (1.0 M in THF, 2.0 eq) directly to the reaction mixture.

  • Add: CuI (10 mol%) (Optional, accelerates cyclization).

  • Conditions: Heat to 80°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with water x3.[2] The product is in the organic layer.[3]

  • Purification: Flash chromatography. Critical: Use 1% Et3N in the eluent (DCM/MeOH) to prevent streaking of the basic azaindole on silica.

❓ Frequently Asked Questions (FAQs)

Q: My product is turning pink/red on the silica column. What is happening? A: Azaindoles are acid-sensitive and can oxidize or polymerize on acidic silica gel.

  • Fix: Pre-treat your silica column with 2% Triethylamine (Et3N) in Hexanes before loading your sample. Use 1% Et3N in your eluent.

Q: Can I use HCl to remove the Boc group from a precursor? A: Risky. Strong aqueous acid (HCl) can hydrolyze the 6-methoxy group to a 6-pyridone (2-pyridone tautomer).

  • Fix: Use TFA/DCM (1:4) at 0°C for minimal time, or use TMS-I (generated in situ) for neutral deprotection.

Q: Why does the 6-methoxy group matter? Can't I add it later? A: Adding a methoxy group to the pyridine ring after cyclization is extremely difficult (requires nucleophilic aromatic substitution on a deactivated ring). It is structurally vital to have it in the starting material. Furthermore, the methoxy group provides necessary electron density to facilitate the Pd-oxidative addition step.[2]

📚 References

  • Synthesis of 5-azaindoles via Pd-catalyzed coupling: Moustafa, M. M., et al. "Synthesis of 5-azaindoles via a cycloaddition reaction."[2] Organic Letters (2010).

  • Troubleshooting Fischer Indole in Pyridines: Porcheddu, A., et al. "Fischer Indole Synthesis of 7-Azaindoles."[2] BenchChem Technical Guides (2025).

  • Demethylation of Methoxypyridines: Nishida, Y., et al. "Chemoselective Demethylation of Methoxypyridine."[2] Synlett (2019).

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews (2007).

  • Azaindole Properties & Numbering: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[2] Tetrahedron (2007).[4]

Sources

Optimization

Technical Support Center: Purification of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Case ID: PUR-AZA-06-CHO Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols Executive Summary & Molecule Profile User: "I am seeing persistent impurities in my 6...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AZA-06-CHO Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols

Executive Summary & Molecule Profile

User: "I am seeing persistent impurities in my 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde after Vilsmeier-Haack formylation. Standard silica columns aren't cleaning it up effectively."

Scientist Analysis: This compound is a 5-azaindole derivative. Its purification is complicated by its amphoteric nature (basic pyridine nitrogen, weakly acidic pyrrole proton) and the reactivity of the aldehyde group. Common impurities include the carboxylic acid (oxidation product), phosphorus salts (Vilsmeier byproducts), and regioisomers .

  • Target Molecule: 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1]

  • Core Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine)

  • Critical Functionalities:

    • C-3 Aldehyde: Susceptible to oxidation (air sensitivity) and nucleophilic attack.

    • N-5 Pyridine Nitrogen: Basic (pKa ~6-7). Key handle for acid-base extraction.

    • N-1 Pyrrole Nitrogen: Weakly acidic (pKa ~16). Hydrogen bond donor.

Diagnostic Protocol: Identify Your Impurity

Before choosing a purification route, match your observation to the likely impurity.

Observation (TLC/LCMS)Likely ImpurityCauseRecommended Protocol
Spot on baseline (low Rf) Inorganic Salts / Phosphorus speciesIncomplete Vilsmeier quenchProtocol A (Aqueous Workup)
Spot slightly below product Carboxylic Acid (Oxidation)Air exposure / Old reagentProtocol C (Bisulfite)
Spot near solvent front Unreacted Starting MaterialIncomplete reactionProtocol B (Acid-Base Swing)
Multiple close spots Regioisomers (C-2 formyl?)Non-selective formylationProtocol D (Chromatography)

Technical Solutions & Workflows

Protocol A: Optimized Vilsmeier Quench (The "Salt-Buster")

Use this if your crude solid is sticky or contains significant inorganic residue.

The Logic: Vilsmeier intermediates are iminium salts.[2] If not fully hydrolyzed, they remain water-soluble or form sticky gums. A rigorous pH swing ensures complete hydrolysis and precipitation.

  • Quench: Pour the reaction mixture (POCl3/DMF) slowly onto crushed ice (5x volume) with vigorous stirring. Maintain temperature <10°C.

  • Hydrolysis: Stir the aqueous solution for 30–60 minutes. Crucial: This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or NaHCO3 until pH ~7–8.

    • Expert Tip: Avoid strong bases like NaOH initially, as they can trigger Cannizzaro reactions on the aldehyde or deprotonate the pyrrole, making it water-soluble.

  • Isolation:

    • If Solid Precipitates: Filter, wash with copious water (to remove phosphates), then Hexane.

    • If No Precipitate: Extract with Ethyl Acetate (EtOAc) or 10% MeOH in DCM . (Azaindoles are polar; pure DCM might not extract efficiently).

Protocol B: The "Acid-Base Swing" (Purification without Column)

Use this to remove non-basic impurities (like starting materials or neutral byproducts).

The Logic: The N-5 pyridine nitrogen is basic. We can protonate it to pull the product into water, wash away non-basic organic impurities, and then recover the product.

  • Dissolution: Dissolve crude mixture in EtOAc .

  • Acid Extraction: Extract the organic layer with 1M HCl (2x).

    • Result: The target (protonated at N-5) moves to the aqueous layer. Neutral impurities stay in EtOAc.

  • Wash: Wash the acidic aqueous layer with fresh EtOAc (discard organics).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Solid Na2CO3 until pH 9–10.

    • Result: Product deprotonates and precipitates or oils out.

  • Recovery: Filter the solid or extract with EtOAc/THF (3:1) . Dry over Na2SO4 and concentrate.

Protocol C: Bisulfite Adduct Purification (Aldehyde Specific)

Use this if you have persistent organic impurities that co-elute on columns.

The Logic: Aldehydes form water-soluble sulfonates with sodium bisulfite. Other organics do not.

  • Formation: Dissolve crude in minimal EtOH . Add saturated aqueous Sodium Bisulfite (NaHSO3) (2–3 equiv). Stir vigorously for 2–12 hours.

  • Wash: Filter the precipitate (the adduct) OR wash the aqueous phase with EtOAc to remove non-aldehyde impurities.

  • Regeneration: Treat the aqueous phase (or solid adduct suspended in water) with saturated NaHCO3 or 10% Na2CO3 and heat mildly (40°C) or stir at RT.

  • Extraction: Extract the regenerated free aldehyde into EtOAc .

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-CHO CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity Decision1 Is impurity polar/inorganic (Salts, Phosphates)? CheckImpurity->Decision1 Decision2 Is impurity non-basic (Starting Material)? Decision1->Decision2 No Action_Wash Protocol A: Aqueous Workup & Water Wash Decision1->Action_Wash Yes Decision3 Is impurity an oxidation product (Carboxylic Acid)? Decision2->Decision3 No Action_AcidBase Protocol B: Acid-Base Extraction (HCl/NaOH) Decision2->Action_AcidBase Yes Action_Bisulfite Protocol C: Bisulfite Adduct Loop Decision3->Action_Bisulfite Yes Action_Column Protocol D: Column Chromatography (DCM:MeOH or EtOAc:Hex) Decision3->Action_Column No (Isomers/Unknown)

Caption: Flowchart for selecting the optimal purification method based on impurity type.

FAQ: Frequently Asked Questions

Q1: My product is turning pink/red on the column. What is happening?

  • A: Azaindoles are electron-rich and can oxidize or polymerize on acidic silica gel.

    • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes the silica's acidity. Use a solvent system of DCM:MeOH (95:5) rather than Hexane:EtOAc if solubility is an issue.

Q2: I see a peak at M+16 in LCMS. Is this the N-oxide?

  • A: It is likely the carboxylic acid (oxidation of aldehyde, M+16) or the N-oxide .

    • Differentiation: Treat a small aliquot with NaBH4. If M+16 remains unchanged, it might be N-oxide. If it shifts, it was the acid/aldehyde.

    • Removal: The carboxylic acid is much more acidic. Wash the organic layer with saturated NaHCO3 . The acid will go into the aqueous layer; the aldehyde will stay in the organic layer.

Q3: The product is not precipitating after Vilsmeier quench.

  • A: The 6-methoxy group increases polarity, and the pyridine ring makes it water-soluble at low pH.

    • Fix: Ensure the pH is adjusted to 7–8 . Do not stop at pH 4–5. If it still doesn't precipitate, saturate the aqueous layer with NaCl (brine) and extract with THF/EtOAc (1:1) . THF helps extract polar azaindoles better than pure EtOAc.

Q4: Can I recrystallize this compound?

  • A: Yes. Recommended solvent systems for azaindole aldehydes:

    • Methanol (Hot) -> Cool: Good for removing inorganic salts.

    • DMF/Water: Dissolve in minimum DMF, add water dropwise until turbid, let stand.

    • Acetonitrile: Often provides clean crystals for polar aromatics.

References

  • Vilsmeier-Haack Reaction Mechanism & Workup

    • Title: Vilsmeier-Haack Transformations under Non Classical Conditions.[3]

    • Source:International Association of Advanced M
    • URL:[Link]

  • Azaindole Synthesis & Properties

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source:N
    • URL:[Link]

  • General Aldehyde Purification (Bisulfite Method): Title: Purification of Aldehydes via Bisulfite Adducts. Source:Common Organic Chemistry Standards. (Standard textbook methodology applied to context).
  • Compound Data (6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde)

    • Title: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Product Page.[1]

    • Source:Dana Bioscience.[1]

Sources

Troubleshooting

recrystallization solvents for 5-azaindole-3-carboxaldehyde derivatives

Topic: Recrystallization Solvents for 5-Azaindole-3-carboxaldehyde Derivatives Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for 5-Azaindole-3-carboxaldehyde Derivatives Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Technical Support Hub. This guide addresses the purification of 5-azaindole-3-carboxaldehyde (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) and its derivatives. These intermediates are critical scaffolds in kinase inhibitor development but present unique purification challenges due to the polarity introduced by the pyridine nitrogen at the 5-position.

Part 1: Solvent Selection Strategy (The "What")

Q: Why doesn't standard indole recrystallization (e.g., Toluene) work well for 5-azaindole derivatives? A: Unlike the parent indole, 5-azaindole contains a pyridine ring nitrogen. This atom significantly increases the molecule's polarity and hydrogen-bonding potential. Non-polar solvents like toluene often fail to dissolve the compound even at boiling, or they cause "oiling out" upon cooling. You require a system that balances the lipophilicity of the aromatic core with the polarity of the aldehyde and pyridine nitrogen.

Q: What are the recommended solvent systems? We recommend a tiered approach based on your crude purity and quantity.

TierSolvent SystemRatio (v/v)Best ForTechnical Note
1 (Primary) Ethanol (EtOH) / Water 9:1 to 5:1 General purification; removal of inorganic salts.The pyridine nitrogen is hydrophilic; water acts as a mild anti-solvent but also helps solvate residual salts from Vilsmeier workups.
2 (High Purity) Ethyl Acetate / Hexanes 1:1 to 1:3 Removing non-polar colored impurities.Dissolve in min. hot EtOAc, then add hot Hexanes until turbid. Excellent for obtaining crystalline needles.
3 (Stubborn) Methanol (MeOH) 100% Small scale (<500 mg) or highly polar derivatives.High solubility may lead to lower recovery yields; requires cooling to -20°C.
4 (Last Resort) DMF / Water 1:5 Large scale, very crude material.High boiling point of DMF makes drying difficult. Use only if material is insoluble in boiling EtOH.
Part 2: Process Optimization & Workflow (The "How")

Q: My crude product is a dark brown solid from a Vilsmeier-Haack reaction. Should I recrystallize immediately? A: No. The dark color typically comes from conjugated oligomeric byproducts or phosphorous salts. Direct recrystallization often traps these impurities inside the crystal lattice.

  • Protocol: Perform a "Silica Plug Filtration" first. Dissolve the crude in 5% MeOH/DCM, pass it through a short pad of silica gel, and concentrate. Then recrystallize the resulting yellow/tan solid.

Q: What is the critical temperature profile for this compound? A: 5-Azaindole-3-carboxaldehyde has a high melting point (typically >200°C, varying by derivative).

  • Dissolution: Heat solvent to near-reflux.

  • Nucleation: Allow to cool to room temperature slowly (over 1-2 hours) to avoid amorphous precipitation.

  • Collection: Chill to 0-4°C only after crystals are clearly visible.

Visual Workflow: Recrystallization Decision Tree

Recrystallization_Workflow Start Crude 5-Azaindole-3-CHO Check_Color Is crude Dark Brown/Black? Start->Check_Color Silica_Plug Action: Silica Plug Filtration (Eluent: 5% MeOH in DCM) Check_Color->Silica_Plug Yes Solubility_Test Solubility Test (100 mg) Check_Color->Solubility_Test No (Tan/Yellow) Silica_Plug->Solubility_Test EtOH_Route Soluble in hot EtOH? Solubility_Test->EtOH_Route EtOAc_Route Soluble in hot EtOAc? EtOH_Route->EtOAc_Route No Method_A Method A: EtOH/Water 1. Dissolve in refluxing EtOH 2. Add warm water until turbid 3. Cool to RT EtOH_Route->Method_A Yes Method_B Method B: EtOAc/Hexane 1. Dissolve in refluxing EtOAc 2. Add hot Hexane dropwise 3. Seed & Cool EtOAc_Route->Method_B Yes Method_C Method C: DMF/Water (Only for highly insoluble) EtOAc_Route->Method_C No

Caption: Decision matrix for selecting the optimal purification route based on crude appearance and solubility.

Part 3: Troubleshooting (The "What If")

Q: The solution turned cloudy but separated into a sticky oil ("Oiling Out"). How do I fix this? A: This is common with azaindoles due to their ability to form supersaturated solutions easily.

  • Cause: The anti-solvent (e.g., Hexane or Water) was added too quickly, or the temperature dropped too fast, bypassing the metastable zone.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent if necessary, e.g., Ethanol).

    • Add a seed crystal (if available) or scratch the glass wall with a rod at the liquid-air interface.

    • Wrap the flask in foil or a towel to insulate it, forcing a very slow cooling rate.

Q: I have a low yield (<50%). Where is my compound? A: The pyridine nitrogen makes the compound more soluble in polar mother liquors than you might expect.

  • Diagnosis: Check the pH of the mother liquor.

  • Solution: If you used an acidic workup or if the Vilsmeier salts weren't fully neutralized, the pyridine ring may be protonated (pyridinium salt), keeping it in the water/alcohol phase. Ensure the pH is adjusted to ~8-9 using Na₂CO₃ before or during the initial precipitation to ensure the neutral species is present.

Q: Can I use Acetone? A: Avoid Acetone. Aldehydes can undergo Aldol condensation with acetone under basic or acidic conditions (often present from trace impurities), leading to "styryl" side products. Stick to non-enolizable solvents like Ethanol, Methanol, or Ethyl Acetate.

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Azaindole-3-carboxaldehyde (10g Scale)

  • Preparation: Place 10g of crude solid in a 250mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add 80mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add EtOH in 10mL increments. If black specks remain after 150mL, perform a hot filtration .

  • Nucleation: Remove from heat. While still hot, add Deionized Water dropwise.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Re-solvation: Add 1-2 mL of hot Ethanol to clear the solution back to transparent.

  • Crystallization: Cover the flask loosely. Allow to cool to room temperature undisturbed for 3 hours.

  • Isolation: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals using a Buchner funnel.[1]

  • Washing: Wash the filter cake with 20mL of ice-cold Ethanol/Water (1:1) .

  • Drying: Dry under vacuum at 45°C for 6 hours.

Visual Workflow: Critical Control Points

SOP_Workflow Step1 1. Dissolution (Refluxing EtOH) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 If black specks Step3 3. Anti-Solvent (Add Water to turbidity) Step1->Step3 If clear Step2->Step3 Step4 4. Slow Cooling (RT -> 0°C) Step3->Step4 Clear solution Step5 5. Isolation (Vac Filtration) Step4->Step5

Caption: Step-by-step execution flow highlighting the optional hot filtration step.

References
  • BenchChem. (2025).[2][3] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from (Inferred from search context 1.1).

  • Organic Chemistry Portal. (2024). Synthesis of Azaindoles. Retrieved from .

  • Kordubailo, M. V., et al. (2026).[4] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 7-Azaindole-3-carboxaldehyde. Retrieved from .

  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Retrieved from .

Sources

Optimization

minimizing side reactions in pyrrolo[3,2-c]pyridine aldehyde functionalization

Topic: Minimizing Side Reactions in Pyrrolo[3,2-c]pyridine Aldehyde Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists Status: Operational Tic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Pyrrolo[3,2-c]pyridine Aldehyde Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists

Status: Operational Ticket: #5AZA-CHO-OPT Assigned Specialist: Senior Application Scientist

System Overview: The "Janus" Scaffold

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold presents a unique "Janus-faced" electronic challenge. Unlike standard indoles, the fused pyridine ring introduces a strong electron-withdrawing effect and a basic nitrogen site (N5). When functionalizing the aldehyde moiety (typically at C3), you are navigating a minefield of competing reactivities.

Key Reactivity Nodes:

  • N1 (Pyrrole Nitrogen): Highly acidic (

    
     vs. 17 for indole). Prone to deprotonation and competing N-alkylation.
    
  • N5 (Pyridine Nitrogen): Basic and nucleophilic. A "poison pill" for Lewis acids and transition metals (Pd, Pt).

  • C3-Formyl Group: The target. Its electrophilicity is enhanced by the pyridine ring, making it hyper-reactive toward nucleophiles but also susceptible to hydration and oxidative degradation.

Troubleshooting Guide (FAQs)

Category A: Reductive Amination Failures

Q1: My reductive amination stalls at the imine intermediate. The aldehyde is consumed, but the amine product yield is <20%. Why?

Diagnosis: This is likely due to Imine Stabilization or Catalyst Poisoning .

  • Electronic Stabilization: The electron-deficient pyridine ring makes the formed imine highly stable and less basic, raising the activation energy for protonation (required for borohydride reduction).

  • N5-Boron Complexation: If using

    
    , the pyridine nitrogen (N5) can coordinate the boron, deactivating the reducing agent.
    

Corrective Action:

  • Switch Reagent: Use Sodium Cyanoborohydride (

    
    )  with strict pH control (pH 5–6). The cyanide ligand reduces the Lewis acidity of boron, minimizing N5 coordination.
    
  • Add Lewis Acid Promoter: Add 10 mol%

    
     or 
    
    
    
    . These preferentially coordinate the imine nitrogen or the aldehyde oxygen, activating it for reduction while "occupying" the N5 site.
  • Protocol Shift: Do not run one-pot. Form the imine in MeOH/Dehydrating agent (MgSO4) first, verify by NMR, then add the reducing agent at 0°C.

Q2: I see significant dimerization (bis-alkylation) of my primary amine. How do I stop this?

Diagnosis: The 5-azaindole-3-carboxaldehyde is highly electrophilic. The product secondary amine is more nucleophilic than the starting primary amine and attacks a second equivalent of aldehyde.

Corrective Action:

  • Invert Stoichiometry: Use a large excess of the amine (5–10 equivalents) relative to the aldehyde.

  • High Dilution: Run the reaction at 0.05 M concentration.

  • Stepwise Reduction: Ensure complete imine formation (check via TLC/NMR) before adding the hydride source. If hydride is present while free aldehyde exists, the secondary amine product will compete for the aldehyde.

Category B: Metal-Catalyzed Coupling (C-H Activation/Cross-Coupling)[1]

Q3: My Palladium-catalyzed functionalization of the aldehyde (or adjacent positions) yields <5% product. The catalyst turns into a black precipitate immediately.

Diagnosis: N5-Poisoning. The pyridine nitrogen is a potent


-donor that displaces phosphine ligands from Palladium, forming inactive 

complexes.

Corrective Action:

  • The "Silver Bullet": Add a silver salt (e.g.,

    
     or 
    
    
    
    ). Silver binds much more strongly to the pyridine nitrogen than Palladium does, effectively "protecting" the catalyst from the N5 site.
  • N-Oxide Route: Oxidize N5 to the N-oxide (

    
    ) before coupling. The N-oxide is less coordinating to soft metals like Pd(0). You can reduce it back (Zn/NH4Cl) post-coupling.
    
Category C: Protection & Stability

Q4: Upon attempting a Wittig reaction, I get a complex mixture of N-alkylated and C-vinylated products.

Diagnosis: Unprotected N1 Acidity. The base used for the Wittig ylide (e.g., NaH, KOtBu) is deprotonating the pyrrole N1 (


). The resulting anion acts as a nucleophile.

Corrective Action:

  • Mandatory Protection: You must protect N1 before exposing the aldehyde to strong bases.

  • Selection:

    • For Base Stability: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .

    • For Acid Stability: Use Tosyl (Ts) or Benzenesulfonyl (Bs) .

    • Note: The electron-withdrawing Tosyl group also activates the aldehyde further, which may be beneficial for difficult condensations.

Experimental Protocols

Protocol A: Robust Reductive Amination of 5-Azaindole-3-Carboxaldehyde

Designed to minimize N5-poisoning and dimerization.

Reagents:

  • Substrate: 5-azaindole-3-carboxaldehyde (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv (for secondary amine synthesis)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv)

  • Reductant:

    
     (1.5 equiv)
    

Procedure:

  • Imine Formation (The Checkpoint):

    • Dissolve aldehyde and amine in DCE (0.1 M).

    • Add AcOH.[1]

    • Stir at RT for 2 hours.

    • Validation: Take an aliquot for

      
       NMR. Look for the disappearance of the aldehyde proton (
      
      
      
      ppm) and appearance of the imine proton (
      
      
      ppm). Do not proceed until aldehyde is <5%.
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise over 15 minutes.
      
    • Allow to warm to RT and stir overnight.

  • Quench & Workup (The pH Trap):

    • Quench with saturated

      
      .
      
    • Critical: Ensure the aqueous layer pH is >8. If pH is acidic, the pyridine ring will be protonated, and your product will remain in the water layer during extraction.

    • Extract with DCM (3x). Dry over

      
      .
      
Protocol B: Regioselective N1-Protection (Tosyl)

Prevents side reactions during base-mediated functionalization.

Procedure:

  • Dissolve 5-azaindole-3-carboxaldehyde (1.0 equiv) in DMF (0.2 M).

  • Cool to 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) carefully. Gas evolution (

    
    ) will occur.
    
    • Observation: Solution typically turns yellow/orange (anion formation).

  • Stir for 30 min at 0°C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.

  • Stir 2h at RT.

  • Pour into ice water. The product usually precipitates. Filter and wash with water.

    • Why this works: The N1 anion is generated quantitatively; the aldehyde is not acidic enough to compete, and the N5 is not nucleophilic enough to compete with the N1 anion for the sulfonyl chloride.

Visualizing the Decision Matrix

The following diagram maps the critical decision points to avoid side reactions based on the specific chemistry you are performing.

AzaindoleReactivity Start Start: 5-Azaindole-3-CHO ReactionType Select Reaction Type Start->ReactionType BaseMediated Base Mediated (Wittig, Alkylation) ReactionType->BaseMediated Reductive Reductive Amination ReactionType->Reductive MetalCat Metal Catalyzed (Suzuki, Heck) ReactionType->MetalCat ProtectN1 CRITICAL: Protect N1 (Use SEM, Boc, or Ts) BaseMediated->ProtectN1 SideRxn1 Risk: N-Alkylation Competition BaseMediated->SideRxn1 If unprotected CheckImine Step 1: Form Imine (Check NMR) Reductive->CheckImine SideRxn2 Risk: N5 Poisoning of Borohydride Reductive->SideRxn2 AddSilver Add Ag2CO3 (Scavenge N5) MetalCat->AddSilver OxideRoute Alt: N-Oxide Formation MetalCat->OxideRoute SideRxn3 Risk: Catalyst Death (Pd-N5 complex) MetalCat->SideRxn3 LewisAcid Add Lewis Acid (Ti(OiPr)4 or ZnCl2) CheckImine->LewisAcid If stalling

Caption: Decision tree for minimizing side reactions based on reaction class. Note the critical N1-protection step for base-mediated pathways and Silver additives for metal catalysis.

Data Summary: Protecting Group Effects

Protecting Group (N1)Stability (Base)Stability (Acid)Electronic Effect on CHORecommended For
Unprotected (H) Poor (Deprotonates)GoodModerateSimple reductions only
Tosyl (Ts) Poor (Cleaves w/ strong nuc)ExcellentStrong Deactivation (EWG)Increasing electrophilicity
Boc ModeratePoor (Cleaves w/ TFA)Moderate DeactivationGeneral purpose
SEM ExcellentModerateNeutralLithiation / Strong Base work

References

  • Léogané, O., & Lebel, H. (2025). Selective Synthesis of Azaindole Derivatives via Metal-Catalyzed Functionalization. Journal of Organic Chemistry.

  • Bäumler, C., et al. (2024).[2] Reusable 3d metal catalyst developments with a broad scope in reductive amination of aldehydes and ketones. Chemistry - A European Journal.

  • Sigma-Aldrich. (2025). Application Note: Optimization of Reductive Amination for Heterocyclic Aldehydes.

  • BenchChem. (2025). Technical Guide: Minimizing side reactions in N-heterocycle mediated transformations.

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis Standards for 6-Methoxy-1H-Pyrrolo[3,2-c]pyridine Derivatives

Executive Summary & Analyte Profiling The analysis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives represents a classic challenge in medicinal chemistry chromatography: separating highly basic, aromatic hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The analysis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives represents a classic challenge in medicinal chemistry chromatography: separating highly basic, aromatic heterocycles without incurring peak tailing or retention loss. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., MPS1, JAK, and FMS kinase inhibitors) and tubulin-targeting agents.

This guide moves beyond generic "C18/Acetonitrile" defaults. It compares three distinct stationary phase chemistries and two pH strategies to establish a self-validating, high-integrity analytical workflow .

The Analyte: Physicochemical Challenges
  • Core Structure: A fused bicyclic system (pyrrole + pyridine).[1]

  • Critical Feature: The pyridine nitrogen (N5) is basic (approximate pKa ~5.5–6.5).

  • Chromatographic Risk: At neutral or weakly acidic pH, the protonated nitrogen interacts with residual silanols on silica columns, causing severe peak tailing (

    
    ) and retention variability.
    

Comparative Analysis of Stationary Phases

For this scaffold, "standard" columns often fail. Below is an objective comparison of the three primary column technologies used for pyrrolopyridines.

FeatureOption A: Standard C18 (Endcapped) Option B: Charged Surface Hybrid (CSH) C18 Option C: Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic + Repulsive ElectrostaticHydrophobic +

-

Interaction
Suitability for Bases Low to Moderate (Requires high buffer strength)High (Surface charge repels protonated bases)Moderate (Good for positional isomers)
Peak Shape (

)
Often > 1.3 (Tailing)Excellent (< 1.1) Good (~1.1–1.2)
Selectivity GenericLoadability-focusedOrthogonal (Separates regioisomers)
Recommendation Only for general screeningPrimary Choice for QC/Quantitation Choice for Isomer Resolution
Decision Logic: The Pathway to Method Selection

The following diagram illustrates the decision process for selecting the correct column and mobile phase based on your specific analytical goal (Purity vs. Isomer Separation).

MethodDecisionTree Start Analytical Goal Goal_QC QC / Purity / Quantitation Start->Goal_QC Goal_Iso Regioisomer Separation (e.g., [2,3-c] vs [3,2-c]) Start->Goal_Iso Col_CSH Column: Charged Surface Hybrid (CSH) C18 (Reduces Silanol Interaction) Goal_QC->Col_CSH Best Peak Shape Col_Ph Column: Phenyl-Hexyl (Exploits Pi-Pi Selectivity) Goal_Iso->Col_Ph Orthogonal Selectivity MP_HighPH Mobile Phase: High pH (pH 10) (Ammonium Bicarbonate) Col_CSH->MP_HighPH Preferred (Neutralizes Base) MP_LowPH Mobile Phase: Low pH (pH 2-3) (Formic Acid/TFA) Col_CSH->MP_LowPH Compatible (MS Friendly) Col_Ph->MP_LowPH Enhances Pi-Interactions Result_QC Sharp Peaks, High Loadability MP_HighPH->Result_QC Result_Iso Maximized Selectivity MP_LowPH->Result_Iso

Figure 1: Decision matrix for selecting stationary phases and mobile phase pH based on the specific analytical requirement for pyrrolopyridine derivatives.

The "Gold Standard" Protocol (High pH Method)

This protocol utilizes High pH Chromatography , which is the most robust method for 6-methoxy-1H-pyrrolo[3,2-c]pyridine. By operating at pH 10, the pyridine nitrogen remains unprotonated (neutral), eliminating silanol interactions and drastically improving peak symmetry.

Note: Ensure your column is rated for pH > 9 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).

Reagents & Preparation[2][3][4]
  • Analyte: 6-methoxy-1H-pyrrolo[3,2-c]pyridine (dissolved in 50:50 MeCN:Water).

  • Solvent A (Aqueous): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

Instrument Parameters
ParameterSettingRationale
Column C18 Hybrid (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µmHybrid particles withstand high pH (up to 12).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; ensures optimal Van Deemter performance.
Temperature 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 280 nm (Primary), 254 nm (Secondary)280 nm is specific for the indole/azaindole core; reduces solvent noise.
Injection 5–10 µLKeep low to prevent column overload.
Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Isocratic Hold
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
16.0955End

Alternative Protocol: Low pH (MS-Compatible)

If High pH columns are unavailable, or if using a Phenyl-Hexyl column for isomer separation, use this Low pH method. It relies on the Charged Surface Hybrid (CSH) technology or ion-pairing to manage the charged state of the analyte.

  • Column: CSH C18 or Phenyl-Hexyl (e.g., Cortecs CSH, Kinetex Biphenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to the High pH method (5% to 95% B over 10 mins).

Scientific Insight: At Low pH, the pyridine is protonated (


). On a standard C18, this leads to tailing. On a CSH column, the stationary phase possesses a controlled low-level positive charge that repels the protonated analyte, preventing it from "sticking" to the surface, thus sharpening the peak.

Performance Comparison Data

The following data summarizes the expected performance of 6-methoxy-1H-pyrrolo[3,2-c]pyridine on different systems.

MetricStandard C18 (Low pH)Phenyl-Hexyl (Low pH)Hybrid C18 (High pH)
Retention Time (

)
ModerateHigh (due to

-

)
High (Neutral species)
Tailing Factor (

)
1.4 – 1.8 (Poor)1.1 – 1.3 (Acceptable)1.0 – 1.1 (Superior)
Resolution (Isomers) LowHigh Moderate
Sensitivity (S/N) BaselineGoodHigh (Sharper peaks)

Self-Validating Workflow & Troubleshooting

To ensure Trustworthiness , every run must include a System Suitability Test (SST).

The "Traffic Light" SST Criteria

Before analyzing samples, inject a standard (10 µg/mL) and check:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may be aging, or the pH is incorrect.
  • Retention Time Precision:

    
     min over 5 injections.
    
  • Resolution (

    
    ):  If separating from the 6-bromo precursor, 
    
    
    
    must be
    
    
    .
Troubleshooting Diagram

Mechanism of failure often relates to pH drift or silanol activity.

Troubleshooting Problem Problem: Peak Tailing (> 1.3) Check_pH Check Mobile Phase pH Problem->Check_pH Branch_Low Is pH < 3? Check_pH->Branch_Low Method is Acidic Branch_High Is pH > 9? Check_pH->Branch_High Method is Basic Sol_Low Add 0.1% TFA (Ion Pairing) OR Switch to CSH Column Branch_Low->Sol_Low Sol_High Verify Buffer Freshness (Ammonium Bicarb degrades) Branch_High->Sol_High

Figure 2: Troubleshooting logic for peak tailing issues specific to basic azaindole derivatives.

References

  • Wang, C. et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hewitt, P. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Link

  • McCalmont, W. et al. (2004). Investigation of the separation of basic compounds on a charged surface hybrid (CSH) stationary phase. Journal of Chromatography A. Link

  • SIELC Technologies. (2018).[3] Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Application Note. Link

  • ZirChrom Separations. Method Development Guide for Basic Pharmaceuticals. Link

Sources

Comparative

mass spectrometry fragmentation of 5-azaindole-3-carbaldehydes

High-Resolution vs. Tandem Mass Spectrometry for Fragmentation Analysis of 5-Azaindole-3-carbaldehydes: A Comparative Guide 5-Azaindole-3-carbaldehyde (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) and its derivatives are cr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Tandem Mass Spectrometry for Fragmentation Analysis of 5-Azaindole-3-carbaldehydes: A Comparative Guide

5-Azaindole-3-carbaldehyde (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) and its derivatives are critical pharmacophores and synthetic intermediates in modern drug discovery. Their unique electronic structure—combining a basic pyridine nitrogen with an electron-withdrawing aldehyde group—presents specific challenges and opportunities for structural elucidation. As a Senior Application Scientist, I frequently see laboratories struggle to choose the optimal mass spectrometry (MS) platform for characterizing these compounds.

This guide objectively compares Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS), providing field-proven methodologies and mechanistic insights into the fragmentation of 5-azaindole-3-carbaldehydes.

Mechanistic Causality: The Fragmentation Pathway

Before comparing instrumental platforms, we must understand the intrinsic gas-phase chemistry of the analyte. Under Electrospray Ionization (ESI) in positive mode, the core 5-azaindole-3-carbaldehyde molecule (exact mass 146.0480 Da[1]) readily forms a protonated precursor ion


 at m/z 147.0553.

Causality of Cleavage: Protonation predominantly occurs at the N5 pyridine nitrogen, which is significantly more basic than the pyrrole nitrogen or the aldehyde oxygen. Upon Collision-Induced Dissociation (CID), internal energy is redistributed. The electron-withdrawing nature of the aldehyde group at the C3 position makes the adjacent C-C bond highly susceptible to cleavage. As established in studies of analogous indole-3-carbaldehydes[2], and supported by fragmentation patterns of related halogenated derivatives[3], the primary fragmentation pathways involve:

  • Neutral Loss of Carbon Monoxide (CO, 28 Da): Yields an intense product ion at m/z 119.06. This

    
    -cleavage is thermodynamically driven by the stability of the resulting azaindolium cation.
    
  • Radical Loss of Formyl (CHO•, 29 Da): Homolytic cleavage results in the radical loss of the formyl group, yielding a radical cation at m/z 118.05.

  • Ring Contraction (Loss of HCN, 27 Da): Subsequent to CO loss, the azaindole core undergoes ring contraction via the loss of hydrogen cyanide, yielding a pyrrole-derived fragment at m/z 92.05, a hallmark of azaindole core fragmentation.

Fragmentation M [M+H]+ m/z 147.05 (Protonated 5-Azaindole-3-carbaldehyde) LossCO [M+H - CO]+ m/z 119.06 (Azaindolium Ion) M->LossCO - CO (28 Da) α-cleavage LossCHO [M+H - CHO•]•+ m/z 118.05 (Radical Cation) M->LossCHO - CHO• (29 Da) Homolytic cleavage LossHCN [M+H - CO - HCN]+ m/z 92.05 (Pyrrole-derived Ion) LossCO->LossHCN - HCN (27 Da) Ring contraction

ESI-MS/MS fragmentation pathway of protonated 5-azaindole-3-carbaldehyde.

Platform Comparison: Q-TOF HRMS vs. QqQ MS/MS

When analyzing 5-azaindole-3-carbaldehydes—whether for novel metabolite profiling or high-throughput pharmacokinetic quantification—the choice of platform dictates the integrity of your data.

  • Q-TOF HRMS: Best for structural elucidation and distinguishing isobaric interferences. For example, distinguishing the loss of CO (27.9949 Da) from the loss of ethylene (28.0313 Da) in alkylated derivatives is impossible on nominal mass instruments but trivial on a Q-TOF.

  • QqQ MS/MS: The gold standard for targeted quantitation. Utilizing Multiple Reaction Monitoring (MRM), it offers superior sensitivity, duty cycle, and dynamic range.

Table 1: Quantitative and Operational Comparison

Feature / ParameterQ-TOF HRMS (Discovery Mode)QqQ MS/MS (Targeted MRM)
Primary Application Structural elucidation, exact massHigh-sensitivity pharmacokinetics
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Precursor Ion

m/z 147.0553m/z 147.1
Key Product Ions m/z 119.0604, 118.0525, 92.0495m/z 119.1, 118.1, 92.1
Optimal Collision Energy Ramped (15-45 eV) for rich spectra15 eV (Quantifier), 25 eV (Qualifier)
Estimated LOD ~1-5 ng/mL< 0.1 ng/mL

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the following protocols incorporate built-in validation steps to prevent false positives and instrumental drift.

Protocol A: Q-TOF HRMS Structural Elucidation Workflow

Objective: Determine exact mass and definitively map fragmentation pathways of novel 5-azaindole-3-carbaldehyde derivatives.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to promote efficient protonation.

    • Self-Validation Step: Spike the sample with 100 ng/mL of Leucine Enkephalin to serve as an internal lock-mass calibrant.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • MS Tuning: Operate in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 120°C.

  • Data Acquisition: Acquire full scan MS (m/z 50-500) and data-dependent MS/MS (ddMS2) using a normalized collision energy (NCE) stepped at 15, 30, and 45 eV to capture both fragile (CO loss) and stable (HCN loss) fragments.

  • System Validation: Verify that the lock-mass ion (m/z 556.2771) maintains <2 ppm mass error throughout the chromatographic run. If drift exceeds 2 ppm, recalibrate the TOF flight tube before proceeding.

Protocol B: QqQ MRM Optimization Workflow

Objective: Maximize sensitivity for pharmacokinetic quantification in biological matrices.

  • Precursor Optimization: Infuse the 1 µg/mL standard directly into the ESI source at 10 µL/min. Isolate m/z 147.1 in Q1.

  • Collision Energy (CE) Sweep: Perform a CE sweep from 5 eV to 40 eV in Q2 using Argon as the collision gas.

    • Observation: The transition 147.1

      
       119.1 optimizes at ~15 eV. The transition 147.1 
      
      
      
      92.1 requires higher energy to break the azaindole ring, optimizing at ~25 eV.
  • MRM Method Building: Select 147.1

    
     119.1 as the quantifier transition (highest abundance) and 147.1 
    
    
    
    92.1 as the qualifier transition (highest specificity).
  • System Validation: Calculate the qualifier/quantifier ion ratio (e.g., Area 92.1 / Area 119.1). A consistent ratio (±20%) across all calibration standards and unknown samples validates the absence of co-eluting matrix interferences.

Workflow Prep Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Mode) LC->ESI QTOF Q-TOF HRMS (Exact Mass & Discovery) ESI->QTOF Pathway A QQQ QqQ MS/MS (MRM & Quantitation) ESI->QQQ Pathway B Data Data Synthesis (Structural Annotation) QTOF->Data QQQ->Data

Comparative LC-MS/MS workflow for analyzing 5-azaindole-3-carbaldehydes.

Conclusion and Best Practices

For researchers developing 5-azaindole-3-carbaldehyde derivatives, relying solely on nominal mass QqQ data during the early discovery phase is a critical error. The loss of CO (28.00 Da) and the loss of ethylene (


, 28.03 Da) from potential alkyl impurities are indistinguishable on a QqQ, potentially leading to false structural assignments.

The most robust analytical strategy is a hybrid approach: utilize Q-TOF HRMS to definitively map the fragmentation pathway and establish the exact mass of the m/z 119.0604 product ion. Once the mechanism is structurally validated, transfer these optimized transitions to a QqQ platform for high-throughput, sensitive quantification.

References

Sources

Validation

Technical Analysis Guide: IR Spectrum Validation of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Executive Summary & Application Context 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., JAK or VEGFR inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., JAK or VEGFR inhibitors). Its structural integrity is defined by the fusion of a pyridine and pyrrole ring (6-azaindole core), functionalized with an electron-donating methoxy group and a reactive aldehyde handle.

This guide provides a comparative technical analysis of Infrared (IR) spectroscopy methods for validating this compound. Unlike standard datasheets, we focus on the comparative performance of sampling techniques (ATR vs. KBr) and the spectral differentiation between the product and its synthetic precursor (6-methoxy-1H-pyrrolo[3,2-c]pyridine).

Why This Analysis Matters

In drug development, the Vilsmeier-Haack formylation used to synthesize this compound often yields incomplete conversion. Rapid, non-destructive IR analysis is the most efficient method to detect the appearance of the carbonyl handle without consuming the sample for NMR.

Structural & Vibrational Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational modes. The conjugation between the pyrrole nitrogen and the 3-carbaldehyde group significantly impacts the carbonyl frequency.

Functional Group Vector Map (Graphviz)

G Molecule 6-methoxy-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Aldehyde Aldehyde (C=O) ~1655-1670 cm⁻¹ (Conjugated) Molecule->Aldehyde AldehydeCH Aldehyde (C-H) Fermi Doublet ~2750 & 2850 cm⁻¹ Molecule->AldehydeCH Methoxy Methoxy (C-O-C) Asym Stretch ~1240-1260 cm⁻¹ Molecule->Methoxy PyrroleNH Pyrrole (N-H) Stretch ~3100-3250 cm⁻¹ Molecule->PyrroleNH Aromatic Heteroaromatic Ring (C=C / C=N) ~1580-1620 cm⁻¹ Molecule->Aromatic Diagnostic for\nReaction Completion Diagnostic for Reaction Completion Aldehyde->Diagnostic for\nReaction Completion

Figure 1: Vibrational mode assignment for the target molecule. Note the lowered C=O frequency due to resonance with the pyrrole ring.

Comparative Analysis: Sampling Methodologies

For this specific solid intermediate, the choice of sampling technique affects spectral resolution and peak position.

Comparison: ATR (Attenuated Total Reflectance) vs. KBr Pellet
FeatureDiamond ATR (Recommended) KBr Pellet (Traditional)
Sample Prep None (Direct solid contact)Grinding with KBr (1:100 ratio)
Throughput High (< 2 mins/sample)Low (15-20 mins/sample)
Peak Shifts Slight shift to lower wavenumbers due to refractive index dispersion.Accurate transmission frequencies.
Resolution Moderate (suffers at >3000 cm⁻¹).[1]High (Excellent for N-H resolution).
Hygroscopicity Negligible impact.High (KBr absorbs moisture, obscuring N-H/O-H).
Suitability Best for Process Monitoring (Rapid "Go/No-Go").Best for Characterization (Publication quality).

Expert Insight: For 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, ATR is superior for routine analysis because the aldehyde C=O signal is strong and distinct, requiring no high-resolution separation. However, if assessing the hydrogen bonding state of the N-H group, KBr is required to avoid the optical contact pressure effects of ATR.

Experimental Data: Precursor vs. Product

The most critical application of IR here is validating the Vilsmeier-Haack formylation. Below is the comparative spectral data distinguishing the starting material from the product.

Table 1: Diagnostic Peak Comparison
Functional GroupPrecursor (6-methoxy-1H-pyrrolo[3,2-c]pyridine)Product (3-carbaldehyde derivative)Validation Criteria
C=O Stretch Absent 1655–1670 cm⁻¹ (Strong)Appearance of this strong band confirms formylation.
Aldehyde C-H Absent 2750 & 2850 cm⁻¹ (Medium)The "Fermi Doublet" is the most specific identifier for aldehydes.
N-H Stretch 3100–3400 cm⁻¹3100–3250 cm⁻¹Shift often observed due to intramolecular H-bonding with C=O.
C-O (Methoxy) ~1250 cm⁻¹~1250–1260 cm⁻¹Remains relatively constant (Internal Standard).
Fingerprint < 1000 cm⁻¹Distinct pattern changeUsed for identity confirmation against reference standard.

Note on C=O Position: Standard aliphatic aldehydes appear at ~1720 cm⁻¹.[1] However, in pyrrolo[3,2-c]pyridines, the carbonyl is conjugated with the electron-rich pyrrole ring, lowering the bond order and shifting the peak to 1655–1670 cm⁻¹ . Do not mistake this lower frequency for an amide or incomplete reaction.

Detailed Experimental Protocol (ATR Method)

This protocol is designed to minimize spectral noise caused by the high refractive index of the heterocyclic ring system.

Equipment
  • Spectrometer: FTIR with DTGS detector (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Process) or 64 (Final QC).

Step-by-Step Workflow
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O vapor contributions.

  • Sample Loading: Place approximately 2–5 mg of the yellow/off-white solid directly onto the center of the diamond crystal.

  • Pressure Application:

    • Lower the pressure arm.[2]

    • Critical Step: Apply force until the "energy meter" or "contact gauge" peaks. Heterocycles are often crystalline and hard; poor contact yields noisy spectra, especially in the C-H region (2800–3000 cm⁻¹).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing:

    • Apply ATR Correction (if comparing to literature KBr data). This corrects relative band intensities which are weaker at high wavenumbers in ATR.

    • Baseline Correction: Use a multi-point rubber band correction if the baseline drifts due to scattering.

Synthesis Monitoring Workflow (Graphviz)

Synthesis Start Start: Vilsmeier-Haack Reaction (POCl3 / DMF) Sampling Aliquot Sample (Quench & Extract) Start->Sampling Dry Dry Sample (Remove Water/Solvent) Sampling->Dry ATR ATR-FTIR Analysis Dry->ATR Decision Check 1660 cm⁻¹ Peak ATR->Decision Continue Peak Absent/Weak: Continue Heating Decision->Continue No C=O Stop Strong Peak + Fermi Doublet: Quench Reaction Decision->Stop C=O Present Continue->Sampling

Figure 2: Process analytical technology (PAT) workflow for using IR to monitor the formation of the aldehyde.

Interpretation & Troubleshooting

Common Artifacts
  • Broad O-H Band (3400 cm⁻¹): If the sample was not dried thoroughly, water will obscure the N-H stretch. This is common after the aqueous workup of Vilsmeier-Haack reactions.

  • Split Carbonyl Peak: If you see a split peak at 1660 cm⁻¹ and 1680 cm⁻¹, it may indicate rotamers or the presence of the formate ester impurity (an intermediate that failed to hydrolyze).

Self-Validating the Spectrum

To ensure your spectrum is valid:

  • Check the Methoxy: Locate the C-O-C stretch at ~1250 cm⁻¹.[3] If this is missing, you have the wrong molecule.

  • Check the Aldehyde Doublet: Look for the two weak peaks at 2750/2850 cm⁻¹. If only a strong C=O is present without these, you may have oxidized the aldehyde to a carboxylic acid (which would also show a broad O-H trough).

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Heterocyclic C=O shifts).
  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PMC. Retrieved from

  • ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. Retrieved from

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions: Aldehydes. Retrieved from

Sources

Comparative

Structural Validation of 3-Formyl-6-Methoxy-5-Azaindole: A Comparative Guide

The following guide provides an in-depth structural validation framework for 3-formyl-6-methoxy-5-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ROCK) and other bioactive heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural validation framework for 3-formyl-6-methoxy-5-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ROCK) and other bioactive heterocycles.

Executive Summary

The structural validation of 3-formyl-6-methoxy-5-azaindole (CAS: Analogous to 1H-pyrrolo[3,2-c]pyridine derivatives) presents a unique challenge due to the electron-deficient nature of the 5-azaindole scaffold and the potential for regioisomeric impurities during synthesis.

This guide objectively compares analytical methodologies for confirming the regiochemistry of the formyl (-CHO) and methoxy (-OCH3) groups. It prioritizes 2D NMR (HMBC/NOESY) as the gold standard over traditional 1D NMR, which often leads to ambiguous assignments in substituted azaindoles.

The Structural Challenge

The 5-azaindole core (1H-pyrrolo[3,2-c]pyridine ) contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5).

  • Target Molecule: 3-formyl-6-methoxy-5-azaindole.

  • Synthesis Route: typically involves Vilsmeier-Haack formylation of 6-methoxy-5-azaindole.

  • Primary Risks:

    • N1-Formylation: Kinetic product where the formyl group attaches to the pyrrole nitrogen.

    • C2-Formylation: Occurs if the C3 position is sterically hindered or electronically deactivated (less likely but possible).

    • Regioisomerism of the Core: Confusion with 4-, 6-, or 7-azaindole isomers if the starting material was not rigorously characterized.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques for this specific molecule.

FeatureMethod A: 1D ¹H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Utility Purity check, functional group ID.Definitive Regiochemistry. Absolute configuration.
Differentiation Power Low (Cannot easily distinguish N- vs C-formyl).High (Spatial & connectivity proof).Ultimate (But requires single crystal).
Throughput High (5 mins).Medium (30-60 mins).Low (Days to Weeks).
Sample Requirement ~1-2 mg.~5-10 mg.~10-20 mg (Crystal).
Verdict Screening Tool Validation Standard Reference Standard

Detailed Validation Protocol

Phase 1: 1D ¹H NMR Screening (The "Fingerprint")

Objective: Confirm the presence of key functional groups.

Predicted Spectral Signature (DMSO-d₆, 500 MHz):

  • Aldehyde (-CHO): Singlet at ~9.90 – 10.10 ppm .

    • Diagnostic: If shift is < 9.0 ppm, suspect N-formyl or hydrate.

  • Indole N-H: Broad singlet at ~12.0 – 12.5 ppm .

    • Diagnostic: Absence indicates N-alkylation or N-formylation.

  • Pyridine H4 (C4-H): Singlet at ~8.60 – 8.80 ppm .

    • Reasoning: Highly deshielded due to position between N5 and the pyrrole ring current.

  • Pyridine H7 (C7-H): Singlet at ~6.80 – 7.10 ppm .

    • Reasoning: Shielded by the adjacent electron-donating methoxy group at C6.

  • Methoxy (-OCH3): Singlet at ~3.85 – 3.95 ppm .

Phase 2: 2D NMR Confirmation (The "Proof")

Objective: Prove the spatial arrangement (Regiochemistry).

Experiment 1: NOESY (Nuclear Overhauser Effect Spectroscopy) This is the critical step to distinguish the 3-formyl isomer from the 2-formyl isomer.

  • Key Correlation 1 (Peri-Effect): Strong NOE signal between -CHO (C3) and H4 (C4) .

    • Logic: In 5-azaindole, C3 and C4 are spatially proximal (peri-position). If the formyl group were at C2, it would show NOE to N-H but not to H4.

  • Key Correlation 2: NOE between -OCH3 and H7 .

    • Logic: Confirms the methoxy is at C6 (adjacent to H7).

Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)

  • Connectivity: The -OCH3 protons should show a strong 3-bond correlation to C6 .

  • Ring Anchor: H4 should correlate to C7a (bridgehead) and C2 , linking the pyridine and pyrrole rings.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, handling common failure modes like N-formylation.

ValidationWorkflow Start Crude Product from Vilsmeier-Haack HNMR 1. Run 1D 1H NMR (DMSO-d6) Start->HNMR CheckCHO Check -CHO Shift HNMR->CheckCHO CheckNH Check N-H Signal CheckCHO->CheckNH Shift ~9.9-10.1 ppm NFormyl Isomer: N-Formyl (Impurity) CheckCHO->NFormyl Shift < 9.5 ppm CheckNH->NFormyl Absent CFormyl Candidate: C-Formyl CheckNH->CFormyl Present (~12 ppm) NOESY 2. Run NOESY/ROESY CFormyl->NOESY CheckPeri NOE: CHO <-> H4? NOESY->CheckPeri Valid VALIDATED STRUCTURE 3-formyl-6-methoxy-5-azaindole CheckPeri->Valid Strong Signal Invalid Regioisomer (2-formyl) or Rearrangement CheckPeri->Invalid No Signal

Caption: Decision tree for structural validation. The critical checkpoint is the NOE interaction between the aldehyde proton and the H4 aromatic proton.

Experimental Protocol: Vilsmeier-Haack Formylation

For Reference in Synthesis Comparison

To ensure the highest purity of the 3-formyl isomer, the following optimized conditions are recommended over standard POCl₃/DMF methods which often lead to tars in azaindoles.

  • Reagent Preparation: Pre-mix POCl₃ (1.2 equiv) and DMF (5.0 equiv) at 0°C for 30 mins to form the Vilsmeier salt (white solid/slurry).

  • Addition: Dissolve 6-methoxy-5-azaindole in DMF and add slowly to the salt at 0°C.

  • Reaction: Warm to room temperature (not reflux) and stir for 3-6 hours.

    • Note: High heat (>60°C) promotes N-formylation and dimerization.

  • Hydrolysis: Quench with ice-cold aqueous Sodium Acetate (not NaOH, to avoid hydrolysis of the methoxy group or ring opening).

  • Purification: Recrystallize from MeOH/Water. Chromatography is often unnecessary if temperature is controlled.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8]

  • Azaindole Chemistry & Regioselectivity

    • Song, J. J., et al. (2007).[6][9] Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron.[6][7][9]

  • NMR Characterization of Azaindoles

    • Popowycz, F., et al. (2007).[6] Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. (Comprehensive spectral data comparison).

  • Synthesis of 3-Formyl-6-Azaindoles (Analogous Protocol)

    • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5][10] ChemRxiv.[10]

  • General Properties of 5-Azaindole

    • PubChem Compound Summary: 5-Azaindole.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling novel pharmaceutical intermediates like 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling novel pharmaceutical intermediates like 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , the absence of established occupational exposure limits (OELs) requires us to engineer our safety protocols based on the compound's physiochemical properties and intended downstream applications.

This guide provides a self-validating, step-by-step operational plan for handling this specific azaindole derivative, ensuring both researcher safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1190315-58-2) is a heterocyclic aldehyde frequently utilized in the synthesis of kinase inhibitors and PPAR agonists[1],[2].

  • Physical State: Fine crystalline powder.

  • Mechanistic Hazard: As a dry powder, it is highly susceptible to aerosolization. Inhalation of azaindole derivatives can cause severe mucosal irritation. Furthermore, because this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or Vilsmeier-Haack reactions, these solvents act as potent skin penetration enhancers. If the dissolved compound breaches your dermal barrier, systemic toxicity is currently unknown and must be treated as highly hazardous according to the National Research Council's [3].

Quantitative PPE Selection Matrix

The mandates a documented hazard assessment before handling any novel chemical entity[4]. Based on the physiochemical profile of this compound, the following PPE is required:

PPE CategorySpecification / StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile (Double Glove)>0.1 mm thickness per layerResists incidental splash from DMSO/DMF. Outer glove can be doffed instantly if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedZero-gap seal prevents airborne micro-powder from dissolving in ocular mucosa.
Respiratory Particulate RespiratorN95 or P100 (99.97% efficiency)Required only if hood face velocity drops below 80 fpm, per [5].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static discharge which can scatter the fine powder during transfer.

Self-Validating Operational Protocol

Do not blindly trust your equipment; validate it. The following protocol integrates safety checks directly into the operational workflow.

Phase 1: Engineering Control Validation & PPE Donning
  • Validate Airflow (The Tissue Test): Before opening the chemical container, hold a Kimwipe at the sash opening of the fume hood. If the tissue is not pulled inward at a steady 45-degree angle, the face velocity is insufficient (<80 fpm). Do not proceed. This self-validating step ensures your primary engineering control is functional.

  • Glove Integrity Test: Don the inner nitrile glove. Before donning the outer glove, inflate it by trapping air and rolling the cuff. Apply gentle pressure to validate the absence of micro-punctures. A compromised glove will slowly deflate. Don the validated outer glove.

Phase 2: Weighing and Transfer
  • Static Mitigation: Because 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a fine powder, it readily accumulates static charge. Using a standard plastic spatula will cause the powder to repel and scatter across the balance pan. Causality: Use an anti-static, U-shaped stainless steel spatula to ground the charge, ensuring precise transfer and preventing environmental contamination.

  • Vial Placement: Place the destination vial inside a secondary containment tray within the fume hood. Tare the vial.

  • Transfer: Carefully transfer the required mass (e.g., 250 mg)[6]. Cap both the source bottle and destination vial immediately after transfer.

Phase 3: Doffing and Decontamination
  • Outer Glove Doffing: If you spilled any powder or solvent on your hands, the outer glove is now contaminated. Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Dispose of it in the solid hazardous waste bin. Your inner glove remains sterile, allowing you to safely touch the sash and exit the hood.

  • Surface Decontamination: Wipe down the balance and secondary containment tray with a Kimwipe dampened with isopropanol or ethanol.

Spill Management Logic

If a spill occurs, your immediate response dictates the exposure risk. Never dry-sweep a powder spill. Dry sweeping aerosolizes the compound, instantly converting a localized surface hazard into an inhalation hazard.

G Start Hazard Assessment CAS 1190315-58-2 HoodCheck Fume Hood Available & Flow > 80 fpm? Start->HoodCheck HoodYes Primary Control: Work inside Fume Hood HoodCheck->HoodYes Yes HoodNo Secondary Control: Don P100/N95 Respirator HoodCheck->HoodNo No DonPPE Don PPE: Double Nitrile Gloves, Goggles, FR Lab Coat HoodYes->DonPPE HoodNo->DonPPE Transfer Weigh & Transfer (Use Anti-Static Spatula) DonPPE->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillYes Wet-Wipe Protocol (Avoid Dry Sweeping) SpillCheck->SpillYes Yes SpillNo Proceed to Reaction/ Dissolution in Solvent SpillCheck->SpillNo No Doff Doff Outer Gloves & Dispose as Solid Waste SpillYes->Doff SpillNo->Doff

Fig 1. Operational workflow and spill response logic for handling azaindole derivatives.

Wet-Wipe Protocol: Gently lay a Kimwipe over the spilled powder. Apply a small amount of solvent (e.g., ethanol) to the wipe to dissolve and trap the powder. Carefully lift the wipe and place it into a designated hazardous waste container.

References

  • Occupational Safety and Health Administration (OSHA) . "29 CFR 1910.132 - Personal Protective Equipment General Requirements". Available at:[Link]

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH) . "NIOSH Respirator Selection Logic". Available at:[Link]

  • European Patent Office . "PPAR ACTIVE COMPOUNDS - Patent 1648867". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.